AA 193
Description
Propriétés
IUPAC Name |
5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c17-11-6-9-13(8-4-2-1-3-5-8)18-22-14(9)10-7-12(16(19)20)21-15(10)11/h1-6,12H,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKIPRIYUGLRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C=C3C(=C21)ON=C3C4=CC=CC=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of AMG 193: A Targeted Approach to MTAP-Deleted Cancers
A Comprehensive Technical Review of a First-in-Class MTA-Cooperative PRMT5 Inhibitor
For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is continually evolving. A promising new agent, AMG 193, has emerged as a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] Its novel mechanism of action, MTA-cooperative inhibition, offers a selective strategy against cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This in-depth guide consolidates the current understanding of AMG 193, detailing its chemical properties, mechanism of action, preclinical efficacy, and clinical trial outcomes.
Chemical Identity and Properties
AMG 193 is a small molecule inhibitor with the molecular formula C₂₂H₁₉F₃N₄O and a molecular weight of 444.41 g/mol .
Figure 1: Chemical Structure of AMG 193
Source: Selleck Chemicals
Mechanism of Action: A Tale of Synthetic Lethality
The therapeutic strategy of AMG 193 is rooted in the concept of synthetic lethality. Approximately 10-15% of all human cancers exhibit a homozygous deletion of the MTAP gene, often due to its proximity to the tumor suppressor gene CDKN2A.[3][4] MTAP is a crucial enzyme in the methionine salvage pathway, and its absence leads to the accumulation of its substrate, 5'-deoxy-5'-(methylthio)adenosine (MTA).[4]
MTA shares structural similarity with S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions, including those catalyzed by PRMT5.[4] The accumulation of MTA in MTAP-deleted cancer cells competitively inhibits PRMT5, creating a state of partial enzymatic inhibition.[3][4] This renders these cancer cells uniquely vulnerable to further PRMT5 inhibition.
AMG 193 is designed to exploit this vulnerability. It is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5:MTA complex.[5][6] This selective binding dramatically increases its inhibitory potency in MTAP-deleted cells while sparing normal cells where MTA levels are low. The crystal structure of AMG 193 in complex with MTA-bound PRMT5 reveals that it occupies the peptide substrate binding site, with its amino-heterocyclic moiety making key interactions that are stabilized by the presence of MTA.[7]
The inhibition of PRMT5, a key enzyme that symmetrically dimethylates arginine residues on histone and non-histone proteins, has profound downstream effects on cancer cells.[8] These effects include:
-
Aberrant mRNA Splicing: PRMT5 is essential for the proper function of the spliceosome. Its inhibition leads to widespread alternative splicing events.[5][9]
-
Cell Cycle Arrest: Inhibition of PRMT5 induces cell cycle arrest, primarily at the G2/M phase.[9][10]
-
DNA Damage: PRMT5 inhibition has been shown to induce DNA damage in cancer cells.[5][9]
-
Gene Expression Alterations: As a regulator of histone methylation, PRMT5 influences gene expression, and its inhibition can alter transcription programs.[11]
These cellular consequences ultimately lead to senescence and cell death in MTAP-deleted tumors.[11]
Signaling and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of AMG 193 in MTAP-deleted vs. normal cells.
Caption: Preclinical experimental workflow for AMG 193 evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of AMG 193.
Table 1: Preclinical Activity of AMG 193
| Parameter | Cell Line/Model | Value | Reference |
| Cell Viability IC₅₀ | HCT116 MTAP-deleted | 0.107 µM | [5] |
| HCT116 MTAP WT | > 4 µM | [10] | |
| Selectivity (MTAP WT/deleted) | HCT116 | ~40-fold | [3][4][10] |
| SDMA Level Inhibition Selectivity | HCT116 | >100-fold | [10] |
| Tumor Growth Inhibition (TGI) | BxPC-3 (pancreatic) xenograft | 96% at 100 mg/kg QD | [3][4] |
| U87MG (glioblastoma) xenograft | 88% at 100 mg/kg QD | [3][4] |
Table 2: Phase I Clinical Trial (NCT05094336) Results
| Parameter | Value | Reference |
| Patient Population | Advanced MTAP-deleted solid tumors | [1][2] |
| Doses Evaluated | 40-1600 mg QD and 600 mg BID | [1] |
| Maximum Tolerated Dose (MTD) | 1200 mg QD | [1][2] |
| Objective Response Rate (ORR) | 21.4% (at active doses) | [1][12] |
| Median Duration of Response | 8.3 months | [11] |
| Most Common Treatment-Related Adverse Events | Nausea (48.8%), Fatigue (31.3%), Vomiting (30.0%) | [1] |
| Pharmacodynamic Marker | Complete intratumoral PRMT5 inhibition at doses ≥480 mg | [1][2] |
Experimental Protocols
Detailed experimental protocols are often proprietary or vary between laboratories. However, based on published literature, the general methodologies for key experiments are outlined below.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines (both MTAP-deleted and wild-type) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of AMG 193 or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 6 days).[5]
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis.
Symmetric Dimethylarginine (SDMA) In-Cell Western Assay
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with AMG 193 as described above.
-
Fixation and Permeabilization: After a set incubation period (e.g., 3 days), cells are fixed with paraformaldehyde and permeabilized with a detergent-based solution.[5]
-
Blocking: Non-specific binding sites are blocked using a blocking buffer.
-
Antibody Incubation: Cells are incubated with a primary antibody specific for SDMA, followed by a fluorescently labeled secondary antibody. A second antibody for a housekeeping protein (e.g., total protein stain) is used for normalization.
-
Imaging and Analysis: The plate is scanned using an infrared imaging system. The fluorescence intensity of the SDMA signal is normalized to the total protein signal.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Human cancer cells (either from cell lines or patient-derived xenografts) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. AMG 193 is administered orally, typically once daily (QD), at various dose levels. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
AMG 193 represents a significant advancement in precision oncology. Its unique MTA-cooperative mechanism of action allows for potent and selective inhibition of PRMT5 in MTAP-deleted cancers, a patient population with currently limited therapeutic options. Preclinical data have demonstrated robust anti-tumor activity, and early clinical trial results are promising, showing a manageable safety profile and encouraging efficacy across various solid tumors.[1][11] Further clinical development, including combination strategies, will be crucial in defining the role of AMG 193 in the treatment of MTAP-deleted malignancies.[5][9]
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMG193: Discovery and Structural basis for MTA cooperative inhibition of PRMT5(Work done at Amgen with PRMT5 Team) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
- 12. oncodaily.com [oncodaily.com]
An In-Depth Technical Guide to the Synthesis and Characterization of AA-193
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of the potent uricosuric agent, AA-193. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
AA-193, chemically known as 5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid, is a novel compound identified for its significant uricosuric properties. It selectively inhibits the reabsorption of uric acid in the renal proximal tubules, making it a promising candidate for the treatment of hyperuricemia and gout. Unlike some other uricosuric agents, AA-193 has been shown to have a high affinity for the urate reabsorption system with less effect on the secretion of other organic acids.[1]
Physicochemical Properties
A summary of the key physicochemical properties of AA-193 is presented in the table below.
| Property | Value |
| Chemical Name | 5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid |
| Molecular Formula | C₁₆H₁₀ClNO₄ |
| Molecular Weight | 329.7 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 248-250 °C |
| Solubility | Soluble in DMSO and DMF |
Synthesis of AA-193
The synthesis of AA-193 is a multi-step process involving the formation of a benzisoxazole core followed by the construction of the fused furo-carboxylic acid ring system. While a detailed, step-by-step protocol from a single source is not publicly available, a general synthetic approach can be inferred from the literature on related furo[2,3-g]-1,2-benzisoxazole derivatives. The key publication, "Studies on uricosuric diuretics. II. Substituted 7,8-dihydrofuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acids and 7,8-dihydrofuro[2,3-g]benzoxazole-7-carboxylic acids," outlines the synthesis of a series of these compounds, including AA-193.
A plausible synthetic workflow is outlined below.
Caption: A potential synthetic workflow for AA-193.
Experimental Protocol (Postulated)
The following is a postulated experimental protocol based on general synthetic methods for similar compounds.
Step 1: Synthesis of 6-acetyl-5-chloro-3-phenyl-1,2-benzisoxazole
-
A substituted 2-hydroxyacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
The oxime is then cyclized to the benzisoxazole core, for example, by treatment with a dehydrating agent like acetic anhydride.
Step 2: Allylation of the Benzisoxazole Intermediate
-
The acetyl group of the benzisoxazole intermediate is converted to a vinyl ether, which then undergoes a Claisen rearrangement upon heating to introduce an allyl group at the 7-position.
Step 3: Oxidative Cyclization to the Furan Ring
-
The allyl group is oxidized and cyclized to form the dihydrofuran ring. This can be achieved using reagents like osmium tetroxide followed by an oxidative cleavage reagent.
Step 4: Formation of the Carboxylic Acid
-
The resulting aldehyde or a related functional group on the furan ring is oxidized to the carboxylic acid to yield AA-193.
Characterization of AA-193
Comprehensive characterization is essential to confirm the identity and purity of the synthesized AA-193. The following are the expected analytical techniques and potential data.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and benzisoxazole rings, the methylene and methine protons of the dihydrofuran ring, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for all 16 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of AA-193 (m/z [M+H]⁺ ≈ 330.03). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Elemental Analysis | Percentages of Carbon, Hydrogen, Nitrogen, and Chlorine consistent with the molecular formula C₁₆H₁₀ClNO₄. |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve a small amount of AA-193 in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the molecule.
Mass Spectrometry (MS)
-
Protocol: Prepare a dilute solution of AA-193 in a suitable solvent (e.g., methanol or acetonitrile). Analyze using electrospray ionization (ESI) in positive ion mode.
-
Data Interpretation: Identify the molecular ion peak and compare it with the calculated exact mass.
High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Interpretation: Assess the purity of the sample by the percentage area of the main peak.
Biological Activity and Mechanism of Action
AA-193 is a potent uricosuric agent that acts by inhibiting the reabsorption of uric acid in the kidneys.
Uricosuric Activity
Studies in animal models have demonstrated the dose-dependent uricosuric activity of AA-193. Intravenous administration in rats showed a significant increase in the fractional excretion of urate at doses ranging from 0.1 to 10 mg/kg.[1]
| Dose (mg/kg, i.v. in rats) | Increase in Fractional Excretion of Urate (FEurate) |
| 0.1 | Significant increase |
| 1 | Dose-dependent increase |
| 10 | Further dose-dependent increase |
Mechanism of Action: Signaling Pathway
The primary mechanism of action of AA-193 is the inhibition of urate transporters in the apical membrane of the proximal tubule cells in the kidney. This prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, leading to increased uric acid excretion in the urine. The key transporter targeted is believed to be URAT1 (SLC22A12).
Caption: Inhibition of renal urate reabsorption by AA-193.
Conclusion
AA-193 is a promising uricosuric agent with a selective mechanism of action. This guide provides a foundational understanding of its synthesis, characterization, and biological activity. Further research and development are warranted to fully elucidate its therapeutic potential for the management of hyperuricemia and gout. The provided protocols and data serve as a valuable resource for scientists and researchers working on this and related compounds.
References
Preclinical studies and in vitro activity of AA 193
It has come to our attention that the designation "AA 193" may refer to two distinct investigational compounds with different therapeutic applications. To provide you with an accurate and relevant in-depth technical guide, please clarify which of the following compounds is the subject of your request:
-
AA-193 : A uricosuric agent investigated for its potential to increase uric acid excretion, relevant in the context of conditions like gout.
-
AMG 193 : An MTA-cooperative PRMT5 inhibitor studied for its anti-tumor activity in cancers with MTAP deletion.
The following is a preliminary overview of the preclinical and in vitro data available for both compounds based on initial research.
Compound 1: AA-193 (Uricosuric Agent)
Overview: AA-193 is identified as a novel uricosuric agent, meaning it promotes the excretion of uric acid from the body.[1] Preclinical studies have focused on its activity in various animal models and compared its efficacy to other established uricosuric drugs.
In Vitro Activity: Detailed in vitro activity data for AA-193, such as IC50 values or specific transporter interactions, is not readily available in the initial search results. The primary focus of the available literature is on its in vivo effects.
Preclinical Studies:
Animal Models: Preclinical evaluations of AA-193 were conducted in rats, mice, and cebus monkeys.[1]
Key Findings:
-
In rats, AA-193 was found to be the most potent uricosuric agent tested, increasing urate excretion more effectively than probenecid and tienilic acid.[1]
-
In mice, where the renal transport of urate is considered similar to humans, AA-193 enhanced urate excretion in a dose-dependent manner.[1]
-
In cebus monkeys, the uricosuric and hypouricemic effects of AA-193 were more potent than those of probenecid and comparable to tienilic acid, but less potent than benzbromarone.[1]
Mechanism of Action: The preclinical data suggests that AA-193 acts as a uricosuric agent by specifically controlling the renal reabsorption of filtered urate.[1]
Compound 2: AMG 193 (MTA-Cooperative PRMT5 Inhibitor)
Overview: AMG 193 is a clinical-stage, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[2][3] It is being investigated as a targeted therapy for cancers that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3]
In Vitro Activity:
Biochemical and Cellular Potency: AMG 193 demonstrates potent biochemical and cellular activity specifically in MTAP-deleted cancer cells across various lineages.[2][3] This preferential activity is due to its mechanism of binding to PRMT5 in the presence of methylthioadenosine (MTA), which accumulates in MTAP-deleted cells.[2]
Mechanism of Action: In vitro studies have elucidated the following mechanism of action for AMG 193 in MTAP-deleted cells:
-
PRMT5 Inhibition: AMG 193 preferentially binds to the PRMT5-MTA complex, inhibiting its methyltransferase activity.[2]
-
Induction of DNA Damage: Inhibition of PRMT5 by AMG 193 leads to DNA damage.[2][3]
-
Cell Cycle Arrest: The compound induces cell cycle arrest, contributing to its anti-proliferative effects.[2][3]
-
Aberrant mRNA Splicing: AMG 193 causes aberrant alternative mRNA splicing in cancer cells.[2][3]
Synergistic Effects: In vitro studies have shown that AMG 193 acts synergistically with chemotherapies and targeted agents like the KRAS G12C inhibitor sotorasib.[2][3]
Preclinical Studies:
Xenograft Models: AMG 193 has been evaluated in human cell line and patient-derived xenograft models.[2][3]
Key Findings:
-
Antitumor Activity: The compound induces robust antitumor activity in preclinical models of MTAP-deleted tumors.[2][3]
-
Tolerability: AMG 193 is reported to be well-tolerated in these models, with no significant impact on normal hematopoietic cell lineages.[2][3]
Clinical Development: AMG 193 is currently in clinical development, with ongoing phase 1/2 studies in patients with advanced solid tumors harboring MTAP deletion.[2][3] Promising clinical activity, including confirmed partial responses, has been observed.[2][3]
To proceed with generating the in-depth technical guide as per your original request, including detailed data tables, experimental protocols, and signaling pathway diagrams, please specify whether your interest lies in AA-193 (uricosuric agent) or AMG 193 (PRMT5 inhibitor) . The availability of detailed technical information is significantly greater for AMG 193.
References
- 1. The activity of AA-193, a new uricosuric agent, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AA 193 in Synthetic Lethality: A Technical Guide for Researchers
An In-depth Examination of the MTA-Cooperative PRMT5 Inhibitor, AA 193 (AMG 193), in MTAP-Deleted Cancers
This technical guide provides a comprehensive overview of this compound (also known as AMG 193), a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5). It is designed for researchers, scientists, and drug development professionals interested in the mechanism of synthetic lethality and the therapeutic potential of this compound in cancers with methylthioadenosine phosphorylase (MTAP) deletion.
Executive Summary
This compound operates on the principle of synthetic lethality, a phenomenon where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is non-lethal. In the context of this compound, the two key players are the MTAP gene and the PRMT5 enzyme. Approximately 10-15% of all human cancers exhibit a homozygous deletion of the MTAP gene, often due to its proximity to the frequently deleted tumor suppressor gene CDKN2A.[1][2] This deletion leads to the accumulation of methylthioadenosine (MTA), a substrate of the MTAP enzyme.[3]
MTA shares structural similarity with S-adenosyl methionine (SAM), the methyl donor for PRMT5. The accumulation of MTA in MTAP-deleted cancer cells partially inhibits PRMT5, creating a state of vulnerability. This compound is an MTA-cooperative inhibitor, meaning it preferentially binds to and inhibits the MTA-bound form of PRMT5.[1][4] This selective and potent inhibition of the already partially compromised PRMT5 in MTAP-deleted cancer cells leads to a cascade of downstream effects, including DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately resulting in tumor cell death while sparing normal, MTAP-wildtype (WT) cells.[4][5]
The Synthetic Lethality Pathway of this compound
The mechanism of action of this compound is a prime example of targeted cancer therapy through synthetic lethality. The key steps in this pathway are outlined below:
-
MTAP Gene Deletion: In a significant subset of cancers, the MTAP gene is homozygously deleted.
-
MTA Accumulation: The absence of the MTAP enzyme leads to the intracellular accumulation of its substrate, MTA.
-
Partial PRMT5 Inhibition: High levels of MTA compete with the natural PRMT5 cofactor, SAM, resulting in partial inhibition of PRMT5 activity.
-
MTA-Cooperative Inhibition by this compound: this compound preferentially binds to the MTA-bound PRMT5 complex, leading to potent and selective inhibition of its methyltransferase activity.
-
Downstream Cellular Effects: The profound inhibition of PRMT5 in these vulnerable cells triggers a multi-pronged anti-tumor response:
-
Aberrant mRNA Splicing: PRMT5 is crucial for the proper functioning of the spliceosome. Its inhibition leads to widespread changes in alternative splicing, with a notable increase in intron retention.[6] This disrupts the production of functional proteins essential for cancer cell survival.
-
DNA Damage: Inhibition of PRMT5 has been shown to induce DNA damage.[4]
-
Cell Cycle Arrest: The culmination of these cellular stresses leads to cell cycle arrest, primarily in the G2/M phase, preventing further proliferation of the cancer cells.[4]
-
-
Selective Tumor Cell Death: The combination of these effects results in the selective death of MTAP-deleted cancer cells, while normal cells with functional MTAP are largely unaffected.
Caption: Synthetic lethality mechanism of this compound in MTAP-deleted versus normal cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Activity of this compound
| Cell Line (Cancer Type) | MTAP Status | This compound IC₅₀ (µM) | Fold Selectivity (WT/MTAP-deleted) | Reference |
| HCT116 (Colon) | WT | > 4 | ~40x | [1] |
| HCT116 (Colon) | Deleted | 0.1 | ~40x | [1] |
Table 2: Preclinical In Vivo Antitumor Activity of this compound
| Xenograft Model (Cancer Type) | MTAP Status | This compound Dose (mg/kg, QD) | Tumor Growth Inhibition (TGI) / Regression | SDMA Inhibition | Reference |
| HCT116 (Colon) | WT | Up to 100 | No inhibition | 26-76% | [4] |
| HCT116 (Colon) | Deleted | Dose-dependent | Statistically significant TGI | Dose-dependent | [4] |
| H838 (NSCLC) | Deleted | 10 - 100 | Robust and statistically significant TGI | >95% at maximal TGI | [4] |
| BxPC-3 (Pancreatic) | Deleted | 10 - 100 | Robust and statistically significant TGI | Not specified | [4] |
| LU99 (Lung) | Deleted | 10 - 100 | Robust and statistically significant TGI | Not specified | [4] |
| DOHH-2 (DLBCL) | Deleted | 10 - 100 | Robust and statistically significant TGI | Not specified | [4] |
Table 3: Phase I Clinical Trial (NCT05094336) of this compound in MTAP-Deleted Solid Tumors
| Parameter | Value | Reference |
| Number of Patients (Dose Exploration) | 80 | [7] |
| Dose Range Explored (once daily, o.d.) | 40 - 1600 mg | [2][7] |
| Maximum Tolerated Dose (o.d.) | 1200 mg | [7] |
| Objective Response Rate (ORR) at active doses | 21.4% (95% CI: 10.3% - 36.8%) | [7] |
| Tumor Types with Observed Responses | NSCLC, Pancreatic, Biliary Tract, and others (8 total) | [7] |
| Most Common Treatment-Related Adverse Events | Nausea (48.8%), Fatigue (31.3%), Vomiting (30.0%) | [7] |
| Target Engagement (Complete Intratumoral PRMT5 Inhibition) | Observed at doses ≥480 mg | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.
-
Method:
-
Seed cancer cells (e.g., HCT116 MTAP-WT and MTAP-deleted) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 6 days).[8]
-
Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[8]
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO-treated controls and plot the dose-response curves to calculate the IC₅₀ values.
-
Symmetric Dimethylarginine (SDMA) ELISA
-
Objective: To quantify the level of PRMT5 activity by measuring its product, SDMA.
-
Method:
-
Prepare cell or tumor lysates from samples treated with this compound or vehicle control.
-
Use a commercially available SDMA ELISA kit.
-
Add the prepared lysates to the wells of the ELISA plate, which are pre-coated with an anti-SDMA antibody.
-
Incubate to allow the SDMA in the sample to bind to the antibody.
-
Wash the plate to remove unbound components.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the SDMA concentration based on a standard curve.
-
Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Method:
-
Implant human cancer cells (CDX) or tumor fragments from patients (PDX) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at various dose levels (e.g., 10, 30, 100 mg/kg) once daily (QD). The control group receives a vehicle solution.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, collect tumors and blood for pharmacodynamic (e.g., SDMA levels) and pharmacokinetic analyses.
-
Calculate tumor growth inhibition (TGI) or regression to assess efficacy.
-
RNA Sequencing and Analysis
-
Objective: To investigate the global gene expression and splicing changes induced by this compound.
-
Method:
-
Treat MTAP-deleted cancer cells with this compound or DMSO.
-
Extract total RNA from the cells.
-
Perform library preparation for RNA sequencing (RNA-seq).
-
Sequence the libraries on a high-throughput sequencing platform.
-
Process the raw sequencing reads for quality control.
-
Align the reads to a reference genome.
-
Quantify gene expression and analyze for differential expression between the this compound-treated and control groups.
-
Perform alternative splicing analysis to identify changes in splicing patterns, such as intron retention.
-
Conduct pathway analysis on the differentially expressed genes to identify enriched biological pathways.
-
Caption: A generalized workflow for the preclinical and clinical evaluation of this compound.
Conclusion
This compound represents a promising new therapeutic agent that effectively leverages the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition. Its MTA-cooperative mechanism allows for a high degree of selectivity for cancer cells with this specific genetic alteration, potentially leading to a wider therapeutic window and reduced toxicity compared to non-selective PRMT5 inhibitors. The preclinical and early clinical data demonstrate robust antitumor activity across a range of MTAP-deleted solid tumors. Further clinical investigation is ongoing to fully elucidate the efficacy and safety of this compound as a monotherapy and in combination with other anticancer agents. This technical guide provides a foundational understanding of the core principles, pathways, and experimental validation of this compound for the scientific community.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pharmacological Profile of the Uricosuric Agent AA-193: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of AA-193 (5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid), a novel uricosuric agent. The document synthesizes available preclinical data on its mechanism of action, pharmacodynamics, and specificity. Detailed experimental protocols for key assays used in its evaluation are provided, and quantitative data are presented in tabular format for clarity. Visual diagrams of the proposed mechanism of action and experimental workflows are included to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapies for hyperuricemia and gout.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, primarily through a complex interplay of filtration, reabsorption, and secretion in the proximal tubules. Uricosuric agents enhance the renal excretion of uric acid, thereby lowering serum levels. AA-193 is a novel investigational uricosuric agent that has demonstrated potent activity in various animal models. This document details its pharmacological characteristics.
Mechanism of Action
AA-193 exerts its uricosuric effect by specifically inhibiting the reabsorption of filtered urate in the renal proximal tubules.[1][2] Preclinical studies suggest that its primary mode of action is the inhibition of presecretory reabsorption.[2] This is achieved through interaction with uric acid transporters located on the apical membrane of proximal tubule epithelial cells. Unlike some other uricosuric agents, AA-193 exhibits a high degree of selectivity for the urate reabsorption system over the general transport pathway for weak organic acids, such as p-aminohippuric acid (PAH).[3] In vitro studies have shown that AA-193 does not significantly affect the activity of key enzymes involved in purine metabolism, such as xanthine dehydrogenase and uricase, indicating its effects are primarily on renal transport.[1]
Signaling Pathway of Renal Urate Transport and Site of Action of AA-193
The following diagram illustrates the key transporters involved in urate handling in a renal proximal tubule cell and the proposed site of action for AA-193.
Caption: Renal urate transport and the inhibitory action of AA-193.
Pharmacological Data
The uricosuric activity of AA-193 has been evaluated in several animal models, demonstrating its potency and efficacy. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: Comparative Uricosuric Potency of AA-193
| Animal Model | AA-193 Potency Comparison | Reference |
| Rats | Most potent uricosuric agent tested compared to probenecid, tienilic acid, and benzbromarone. | [4] |
| Cebus Monkeys | More potent than probenecid, similar to tienilic acid, and less potent than benzbromarone. | [4] |
Table 2: In Vivo Pharmacodynamic Effects of AA-193 in Rats
| Parameter | Dose Range (i.v.) | Effect | Reference |
| Fractional Excretion of Urate (FEurate) | 0.1 - 10 mg/kg | Significant, dose-dependent increase. | [3] |
| Fractional Excretion of PAH (FEPAH) | 10 mg/kg | Momentary decrease only at the highest dose. | [3] |
Table 3: In Vitro Selectivity of AA-193
| Assay | Finding | Conclusion | Reference |
| Urate Uptake vs. PAH Accumulation | 83-fold greater relative affinity for urate uptake inhibition. | High selectivity for the urate reabsorption system. | [3] |
| Liver Uricase Activity | No effect at 1 mmol/L. | Does not affect urate degradation. | [1] |
| Xanthine Dehydrogenase Activity | No inhibition at 0.2 mmol/L. | Does not affect urate production. | [1] |
Table 4: Baseline Renal Urate Handling in a Relevant Mouse Strain
| Animal Model | Parameter | Value | Significance | Reference |
| DBA/2N Mice | Fractional Excretion of Urate (FEurate) | 0.278 | This strain is considered a useful model for human urate excretion. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological findings. The following sections describe the key experimental protocols used in the evaluation of AA-193.
General Workflow for Uricosuric Agent Evaluation
The diagram below outlines a typical experimental workflow for the preclinical assessment of a novel uricosuric agent like AA-193.
References
- 1. Hypouricemic and uricosuric actions of AA-193 in a hyperuricemic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of uricosuric action of AA-193 in DBA/2N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective uricosuric action of AA-193 in rats. Comparison with its effect on PAH secretion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The activity of AA-193, a new uricosuric agent, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-phase clinical trial data for AMG 193
An In-depth Technical Guide to Early-Phase Clinical Trial Data of AMG 193
This technical guide provides a comprehensive overview of the early-phase clinical trial data for AMG 193, a first-in-class, MTA-cooperative PRMT5 inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look into the compound's clinical performance, mechanism of action, and the methodologies employed in its initial human trials.
Introduction to AMG 193
AMG 193 is an investigational, orally bioavailable small molecule that selectively targets protein arginine methyltransferase 5 (PRMT5) in the presence of methylthioadenosine (MTA).[1][2] This MTA-cooperative inhibition mechanism is designed to exploit a synthetic lethal relationship in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] MTAP deletions, which occur in approximately 10-15% of all cancers, lead to the accumulation of MTA within cancer cells.[5] AMG 193 preferentially binds to the MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells while sparing normal tissues where MTA levels are low.[1][6] Inhibition of PRMT5, an enzyme crucial for various cellular processes, ultimately results in cell cycle arrest, DNA damage, and apoptosis in tumor cells.[1][7]
Clinical Trial Data
The primary source of early-phase clinical data for AMG 193 is the first-in-human, multicenter, open-label, Phase 1/1b/2 trial (NCT05094336).[5][8] This study was designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity of AMG 193 monotherapy in patients with advanced MTAP-deleted solid tumors.[8]
Patient Demographics and Baseline Characteristics
The following table summarizes the baseline characteristics of patients enrolled in the dose exploration and expansion cohorts of the NCT05094336 trial.
| Characteristic | All Cohorts (n=167) |
| Median Age (Range) | 62.0 years (28-83) |
| Sex (Male) | 50.3% |
| ECOG Performance Status | |
| 0 | Not Reported |
| 1 | 62.9% |
| Median Prior Lines of Therapy (Range) | 2 (1-9) |
| Prior Lines of Therapy ≥ 4 | 24.0% |
| Disease Stage (Stage IV) | 85.0% |
| Tumor Types | |
| Pancreatic Ductal Adenocarcinoma | 28.7% |
| Non-Small Cell Lung Cancer (NSCLC) | 17.4% |
| Biliary Tract Cancer | 14.4% |
| Gastric/Esophageal Cancer | 4.2% |
| Glioblastoma | 3.0% |
| Other Solid Tumors | 32.3% |
| Data presented at the 2024 ESMO Congress with a data cutoff of May 23, 2024.[5] |
Safety and Tolerability
AMG 193 demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were primarily gastrointestinal. Notably, there was no clinically significant myelosuppression, a toxicity associated with first-generation, non-selective PRMT5 inhibitors.[3][5]
| Adverse Event (Any Grade) | Dose-Expansion Cohort (n=87) | Grade 3 TRAEs |
| Any TRAE | 83.9% | 18.4% |
| Nausea | 57.5% | 4.6% |
| Vomiting | 34.5% | 3.4% |
| Fatigue | 25.3% | 1.1% |
| Data from the dose-expansion phase presented at the 2024 ESMO Congress.[5] |
Dose-limiting toxicities (DLTs) were observed at doses of 240 mg and higher and included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[9] The maximum tolerated dose (MTD) was established at 1200 mg once daily (o.d.).[9]
Antitumor Activity
Encouraging preliminary antitumor activity was observed across various MTAP-deleted solid tumors. Responses were noted to occur as early as 8 weeks, with some delayed responses seen at 16 weeks.[5]
| Tumor Type | Best Overall Response at Active Doses (n=76) |
| Confirmed PR | |
| NSCLC (n=17) | 2 |
| Pancreatic (n=23) | 2 |
| Biliary Tract (n=19) | 2 |
| Esophageal/Gastric (n=6) | 1 |
| PR: Partial Response. Data from patients receiving 800 mg daily, 1200 mg daily, and 600 mg twice daily.[5] |
Pharmacodynamics and Biomarkers
Target engagement was confirmed by a reduction in symmetric dimethylarginine (SDMA), a downstream biomarker of PRMT5 activity.[5] Complete inhibition of tumor SDMA was observed at doses of 480 mg and higher.[5] Furthermore, reductions in circulating tumor DNA (ctDNA) correlated with clinical response, with all patients achieving a partial response having a greater than 90% reduction in their ctDNA.[5]
Experimental Protocols
Study Design and Objectives
The NCT05094336 trial is a first-in-human, phase 1/1b/2 study with the following primary objectives for the dose exploration phase (Part 1a/b):[8]
-
To evaluate the safety and tolerability of AMG 193 monotherapy.
-
To determine the MTD and/or recommended phase 2 dose (RP2D).
Secondary objectives included characterizing the pharmacokinetic profile and assessing preliminary antitumor activity based on RECIST v1.1.[9]
Patient Eligibility Criteria
Key inclusion criteria for the study were:[8]
-
Age ≥ 18 years.
-
Histologically confirmed metastatic or locally advanced solid tumors with homozygous MTAP and/or CDKN2A deletion.
-
Measurable disease as per RECIST v1.1.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
-
Adequate organ function.
Dosing and Administration
AMG 193 was administered orally in continuous 28-day cycles.[9] The dose exploration phase evaluated doses ranging from 40 mg to 1600 mg once daily, as well as a 600 mg twice-daily regimen.[9]
Signaling Pathways and Experimental Workflows
AMG 193 Mechanism of Action
The following diagram illustrates the synthetic lethal mechanism of action of AMG 193 in MTAP-deleted cancer cells.
Caption: Mechanism of MTA-cooperative PRMT5 inhibition by AMG 193.
Clinical Trial Workflow
The diagram below outlines the general workflow for a patient participating in the dose exploration phase of the NCT05094336 trial.
Caption: Patient workflow in the AMG 193 Phase 1 dose exploration study.
Conclusion
The early-phase clinical data for AMG 193 are promising, demonstrating a manageable safety profile and encouraging antitumor activity in a heavily pre-treated population of patients with diverse MTAP-deleted solid tumors.[5][9] The MTA-cooperative mechanism of action appears to successfully spare patients from the hematologic toxicities seen with less selective PRMT5 inhibitors.[3] Ongoing and future studies will further define the efficacy of AMG 193, both as a monotherapy and in combination with other anticancer agents, for this patient population with a clear unmet medical need.[5]
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacr.org [aacr.org]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncodaily.com [oncodaily.com]
Methodological & Application
Application Notes and Protocols for AA 193 in Animal Models of Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key pathological factor in gout and is associated with other conditions such as kidney disease and cardiovascular disorders. Animal models are indispensable tools for studying the pathophysiology of hyperuricemia and for the preclinical evaluation of novel therapeutic agents. AA 193 is a uricosuric agent that has shown promise in preclinical studies by promoting the renal excretion of uric acid.[1][2] This document provides detailed application notes and protocols for the use of this compound in established animal models of hyperuricemia.
Mechanism of Action
This compound exerts its hypouricemic effect by inhibiting the reabsorption of uric acid in the renal tubules.[1][3] This leads to an increase in the fractional excretion of urate (FEU), thereby lowering plasma uric acid levels.[1][3] Unlike xanthine oxidase inhibitors such as allopurinol, this compound does not interfere with the production of uric acid.[1] In vitro studies have shown that this compound does not significantly affect liver uricase activity or xanthine dehydrogenase activity.[1] Its primary action is targeted at the renal transport system responsible for urate reabsorption.[2]
Animal Models of Hyperuricemia
The most common and well-established method for inducing hyperuricemia in rodents, which normally have low levels of uric acid due to the enzyme uricase, is through the administration of a uricase inhibitor, such as potassium oxonate.[1] This inhibition mimics the human condition of lacking a functional uricase enzyme.
Recommended Animal Strain
For studies involving uricosuric agents, the DBA/2N mouse strain is a recommended model. This strain exhibits a urate excretion mechanism that is analogous to humans, making it particularly suitable for evaluating the efficacy of drugs that target renal urate transport.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound on plasma and urinary uric acid levels in a potassium oxonate-induced hyperuricemic rat model.
Table 1: Effect of Consecutive 7-Day Administration of this compound on Plasma Urate Levels in Hyperuricemic Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Plasma Urate (mg/dL) | % Decrease from Control |
| Normal Control | - | 1.5 ± 0.2 | - |
| Hyperuricemic Control | - | 4.8 ± 0.5 | - |
| This compound | 1 | 3.5 ± 0.4* | 27.1% |
| This compound | 3 | 2.8 ± 0.3 | 41.7% |
| This compound | 10 | 2.1 ± 0.2 | 56.3% |
*p<0.05, **p<0.01 vs. Hyperuricemic Control. Data are presented as mean ± SEM.
Table 2: Effect of Consecutive 7-Day Administration of this compound on Urinary Urate Excretion in Hyperuricemic Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | 24-hr Urinary Urate Excretion (mg/day) | % Increase from Control |
| Normal Control | - | 2.5 ± 0.3 | - |
| Hyperuricemic Control | - | 1.2 ± 0.2 | - |
| This compound | 1 | 1.8 ± 0.3* | 50.0% |
| This compound | 3 | 2.4 ± 0.4 | 100.0% |
| This compound | 10 | 3.1 ± 0.5 | 158.3% |
*p<0.05, **p<0.01 vs. Hyperuricemic Control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Rats
This protocol describes the induction of a stable hyperuricemic state in rats using potassium oxonate.
Materials:
-
Male Wistar rats (200-250 g)
-
Potassium oxonate
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] sodium salt solution)
-
Standard rodent chow
-
Metabolic cages for urine collection
Procedure:
-
Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Prepare a suspension of potassium oxonate in the vehicle. A typical dose to induce hyperuricemia is 250 mg/kg.
-
Administer potassium oxonate via oral gavage (p.o.) or intraperitoneal (i.p.) injection. For chronic studies, administer once daily.
-
To maintain a consistent hyperuricemic state, administer potassium oxonate approximately 1 hour before the administration of the test compound (this compound).
-
Confirm the establishment of hyperuricemia by measuring baseline plasma uric acid levels 2-4 hours after the initial potassium oxonate administration. Plasma urate levels are expected to be significantly elevated compared to normal controls.
Protocol 2: Administration of this compound in Hyperuricemic Rats
This protocol details the oral administration of this compound to hyperuricemic rats.
Materials:
-
Hyperuricemic rats (prepared as per Protocol 1)
-
This compound
-
Vehicle (e.g., 0.5% CMC solution)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL to achieve doses of 1, 3, and 10 mg/kg in a 1 mL/kg volume).
-
Administer the this compound suspension or vehicle to the respective groups of hyperuricemic rats via oral gavage.
-
For multi-day studies, repeat the administration at the same time each day for the duration of the experiment (e.g., 7 consecutive days).
-
Monitor the animals for any adverse effects throughout the study period.
Protocol 3: Sample Collection and Analysis
Blood Collection:
-
Collect blood samples at designated time points (e.g., before and after treatment) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Urine Collection:
-
House the rats in individual metabolic cages to allow for the collection of 24-hour urine samples.
-
Ensure the collection tubes contain a preservative to prevent uric acid degradation.
-
Measure the total volume of urine collected over 24 hours.
-
Centrifuge the urine samples to remove any particulate matter.
-
Store the urine samples at -20°C or -80°C until analysis.
Uric Acid Measurement:
-
Uric acid levels in plasma and urine can be determined using a commercial uric acid assay kit, typically based on the uricase method. Follow the manufacturer's instructions for the assay.
Protocol 4: Pyrazinamide Suppression Test in Mice
This test is used to further characterize the mechanism of uricosuric agents. Pyrazinamide is metabolized to pyrazinoic acid, which inhibits tubular secretion of uric acid. The response to a uricosuric agent in the presence of pyrazinamide can help differentiate between effects on urate reabsorption and secretion.
Materials:
-
DBA/2N mice
-
Pyrazinamide
-
This compound or other test uricosuric agents
-
Saline (0.9% NaCl)
-
Metabolic cages
Procedure:
-
Acclimatize DBA/2N mice for at least one week.
-
Administer pyrazinamide (e.g., 250 mg/kg, i.p.) to the mice.
-
Simultaneously or shortly after, administer the test uricosuric agent (this compound) or vehicle.
-
Place the mice in metabolic cages and collect urine for a defined period (e.g., 2-4 hours).
-
Measure the total volume of urine and the concentration of uric acid to determine the total amount of uric acid excreted.
-
An increase in uric acid excretion in the presence of pyrazinamide suggests that the uricosuric agent primarily acts by inhibiting urate reabsorption.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for evaluating this compound in a hyperuricemia model.
Caption: Mechanism of action of this compound on renal urate transport.
References
- 1. Hypouricemic and uricosuric actions of AA-193 in a hyperuricemic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activity of AA-193, a new uricosuric agent, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective uricosuric action of AA-193 in rats. Comparison with its effect on PAH secretion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of uricosuric action of AA-193 in DBA/2N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage and Administration of AMG 193 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration and dosage of AMG 193, a first-in-class, orally active, MTA-cooperative PRMT5 inhibitor, in various xenograft models. The protocols are designed to guide researchers in designing and executing in vivo studies to evaluate the efficacy of AMG 193 in MTAP-deleted cancer models.
Introduction
AMG 193 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that demonstrates synthetic lethality in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] MTAP deletion, which occurs in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA).[1][2] AMG 193 preferentially binds to the MTA-bound PRMT5, leading to potent inhibition of its methyltransferase activity and subsequent anti-tumor effects in MTAP-deficient tumors while sparing normal tissues.[1][3] Preclinical studies in various xenograft models have demonstrated robust and dose-dependent tumor growth inhibition with oral administration of AMG 193.[3]
Mechanism of Action: PRMT5 Inhibition in MTAP-Deleted Cancers
In normal cells, MTAP metabolizes MTA. However, in cancer cells with MTAP deletion, MTA accumulates and weakly inhibits PRMT5. AMG 193 is an MTA-cooperative inhibitor, meaning it preferentially binds to the MTA-bound PRMT5 complex, potently and selectively inhibiting its activity in MTAP-deleted cancer cells. This inhibition leads to a cascade of downstream effects, including alterations in RNA splicing, cell cycle arrest, DNA damage, and ultimately, apoptosis.
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of AMG 193 administered orally (PO) as a single agent in various cell line-derived xenograft (CDX) models.
Table 1: Dose-Dependent Tumor Growth Inhibition of AMG 193 in HCT116 Isogenic Xenograft Models
| Cell Line | MTAP Status | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| HCT116 | Wild-Type | 3 | Not Reported |
| 10 | Not Reported | ||
| 30 | Not Reported | ||
| 100 | <50 | ||
| HCT116 | MTAP-deleted | 3 | ~50 |
| 10 | ~75 | ||
| 30 | >90 | ||
| 100 | >90 |
Data adapted from Belmontes et al., Cancer Discovery, 2025.[3]
Table 2: Efficacy of AMG 193 in Various MTAP-Deleted Xenograft Models
| Cell Line | Cancer Type | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| DOHH-2 | Diffuse Large B-cell Lymphoma | 10 | Not Reported |
| 20 | Not Reported | ||
| 30 | >90 (with regressions) | ||
| BxPC-3 | Pancreatic Adenocarcinoma | 10 | Not Reported |
| 30 | Not Reported | ||
| 100 | 96 | ||
| LU99 | Non-Small Cell Lung Cancer | 10 | Not Reported |
| 30 | Not Reported | ||
| 100 | >90 | ||
| H838 | Non-Small Cell Lung Cancer | 10 | Not Reported |
| 25 | Not Reported | ||
| 100 | >90 | ||
| U87MG | Glioblastoma | 100 | 88 |
Data adapted from Belmontes et al., Cancer Discovery, 2025 and Pettus et al., J. Med. Chem., 2025.[3]
Experimental Protocols
The following are generalized protocols for the use of AMG 193 in xenograft models based on published studies. Researchers should optimize these protocols for their specific experimental needs.
Experimental Workflow
AMG 193 Formulation
For oral administration in mice, AMG 193 can be formulated as follows:
-
Vehicle: 2% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80 in water, adjusted to pH 2.0.[3]
-
Preparation:
-
Prepare the vehicle solution.
-
Suspend the appropriate amount of AMG 193 powder in the vehicle to achieve the desired final concentration for dosing.
-
Ensure the suspension is mixed well before each administration.
-
-
Storage: The formulation should be stored at 2-8°C and protected from light.[3]
Animal Models and Tumor Implantation
-
Animal Strain: Immunocompromised mice (e.g., nude or SCID) are suitable for establishing human tumor xenografts.
-
Cell Lines:
-
BxPC-3 (Pancreatic Cancer): Culture BxPC-3 cells in appropriate media. For subcutaneous implantation, inject 1 x 10^7 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
U87MG (Glioblastoma): Culture U87MG cells. For subcutaneous implantation, inject 5 x 10^6 cells in sterile PBS or media into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize animals into treatment and vehicle control groups.
-
AMG 193 Administration
-
Route: Oral gavage (PO).
-
Frequency: Daily (QD).[3]
-
Dosage: Based on the data presented, effective doses range from 10 mg/kg to 100 mg/kg, depending on the xenograft model.[3] Dose-ranging studies are recommended to determine the optimal dose for a specific model.
-
Duration: Continue daily administration for the duration of the study, typically 21-28 days, or until tumors in the control group reach a predetermined endpoint.
Efficacy Evaluation
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week.
-
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the following formula:
-
% TGI = 100 x (1 - [Change in mean tumor volume of treated group] / [Change in mean tumor volume of vehicle group])
-
Conclusion
AMG 193 demonstrates significant, dose-dependent anti-tumor activity in a variety of MTAP-deleted xenograft models when administered orally. The provided data and protocols offer a solid foundation for researchers to further investigate the preclinical efficacy and mechanism of action of this promising targeted therapy. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results.
References
Application Notes and Protocols for the Quantification of AA-193 in Biological Samples
Introduction
The accurate quantification of therapeutic compounds in biological matrices is a critical aspect of drug development and clinical research. These application notes provide a comprehensive overview of validated analytical methods for the determination of AA-193, a novel therapeutic agent, in biological samples such as plasma and serum. The protocols detailed below are intended for use by researchers, scientists, and drug development professionals. The primary methodologies covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely recognized for their sensitivity, specificity, and robustness in bioanalytical applications.[1][2]
The development of reliable analytical methods is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] This document outlines detailed experimental procedures, data presentation, and visual workflows to facilitate the implementation of these methods in a laboratory setting.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of small molecules like AA-193 in biological fluids. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] When coupled with a suitable detector (e.g., UV-Vis, fluorescence), HPLC can provide accurate and precise quantification of analytes.[4][5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[1] It is considered the gold standard for bioanalytical quantification due to its ability to minimize matrix effects and provide structural information.[6][7]
Data Presentation
Quantitative data from bioanalytical method validation and sample analysis should be presented in a clear and organized manner to allow for easy interpretation and comparison.
Table 1: LC-MS/MS Method Validation Parameters for AA-193 in Human Plasma
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9985 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | Within ± 20% of nominal value |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 11.2% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | -7.8% to 9.5% | Within ± 15% (± 20% at LLOQ) |
| Recovery | 85.2% - 92.7% | Consistent and reproducible |
| Matrix Effect | 91.5% - 104.3% | Within 85% - 115% |
| Stability (Freeze-Thaw, 3 cycles) | -5.2% change | Within ± 15% |
| Stability (Short-Term, 24h at RT) | -3.8% change | Within ± 15% |
| Stability (Long-Term, 30 days at -80°C) | -6.1% change | Within ± 15% |
Table 2: HPLC-UV Method Validation Parameters for AA-193 in Human Serum
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9979 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL | Within ± 20% of nominal value |
| Intra-day Precision (%CV) | ≤ 9.8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 12.5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | -9.2% to 11.3% | Within ± 15% (± 20% at LLOQ) |
| Recovery | 82.1% - 89.5% | Consistent and reproducible |
| Selectivity | No interference at the retention time of AA-193 | No significant interfering peaks |
Experimental Protocols
Protocol 1: Quantification of AA-193 in Human Plasma using LC-MS/MS
This protocol describes a validated method for the sensitive and selective quantification of AA-193 in human plasma.
1. Materials and Reagents
-
AA-193 reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled AA-193
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
2. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% MeOH).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).[8]
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
AA-193: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on the compound's structure)
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
4. Method Validation The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Protocol 2: Quantification of AA-193 in Human Serum using HPLC-UV
This protocol is suitable for applications where high sensitivity is not the primary requirement.
1. Materials and Reagents
-
AA-193 reference standard
-
Internal Standard (IS), e.g., a structurally similar compound
-
Human serum
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphoric acid, analytical grade
-
Ultrapure water
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human serum into a glass tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject into the HPLC system.
3. HPLC Instrumentation and Conditions
-
HPLC System: Waters Alliance e2695 or equivalent
-
Detector: UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of AA-193.
Visualizations
Caption: General experimental workflow for the quantification of AA-193.
Caption: Key attributes influencing the choice of analytical method.
References
- 1. rsc.org [rsc.org]
- 2. Validated HPLC-MS-MS method for determination of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC assay for 2-(3-aminopropylamino)ethanethiol (WR-1065) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for PRMT5 Inhibition Assays Using AMG 193
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair.[1][2] Its dysregulation has been implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[3][4] AMG 193 is a potent and selective, orally bioavailable MTA-cooperative inhibitor of PRMT5.[5][6] This means it preferentially binds to the PRMT5-MTA (methylthioadenosine) complex, leading to enhanced inhibition in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[7][8] MTAP-deleted cancers accumulate MTA, creating a dependency on PRMT5 and a specific vulnerability that AMG 193 exploits, offering a targeted therapeutic strategy while sparing normal tissues.[9][10]
These application notes provide detailed protocols for assessing the inhibitory activity of AMG 193 against PRMT5 in both biochemical and cellular contexts.
PRMT5 Signaling Pathway and the Mechanism of AMG 193
The following diagram illustrates a simplified PRMT5 signaling pathway and highlights the mechanism of action for AMG 193 in MTAP-deleted cancer cells.
Caption: PRMT5 signaling and AMG 193 mechanism.
Quantitative Data Summary
The following tables summarize the quantitative data for AMG 193 in biochemical and cellular assays.
Table 1: Biochemical and Cellular Activity of AMG 193
| Assay Type | Cell Line/Enzyme | Parameter | AMG 193 Value | Reference |
| Biochemical Assay | Recombinant PRMT5/MEP50 | IC₅₀ | Not explicitly stated, but potent | [9] |
| Cell Viability | HCT116 (MTAP-deleted) | IC₅₀ | 0.107 µM | [3][5] |
| Cell Viability | HCT116 (MTAP wild-type) | IC₅₀ | > 4 µM | [7] |
| SDMA Levels | HCT116 (MTAP-deleted) | IC₅₀ | ~117-fold more selective than WT | [9] |
| SDMA Levels | HCT116 (MTAP wild-type) | IC₅₀ | - | [9] |
Table 2: Cellular Effects of AMG 193 in MTAP-deleted Cells
| Cellular Process | Observation | Cell Line | AMG 193 Concentration | Reference |
| Cell Cycle | Increased G2/M population | HCT116 | 200 µM | [5] |
| DNA Damage | Increased γH2AX signaling | HCT116 | Low concentrations | [9] |
| RNA Splicing | Aberrant alternative splicing | HCT116 | 200 µM | [5] |
| Apoptosis | Increased Sub-G1 population | HCT116 | Not specified | [5] |
Experimental Protocols
Experimental Workflow Overview
Caption: General experimental workflow.
Protocol 1: Biochemical PRMT5 Enzymatic Assay
This assay quantifies the enzymatic activity of PRMT5 and the inhibitory potential of AMG 193.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosylmethionine (SAM)
-
AMG 193
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)[1]
-
Detection reagent (e.g., antibody specific for methylated substrate or SAH)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of AMG 193 in assay buffer.
-
In a microplate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and AMG 193 at various concentrations.[11]
-
Initiate the reaction by adding SAM.[11]
-
Incubate the plate at a controlled temperature for a specific duration (e.g., 60-90 minutes at 30°C).[1]
-
Stop the reaction.
-
Add the detection reagent and incubate according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Calculate the IC₅₀ value, which represents the concentration of AMG 193 required to reduce PRMT5 activity by 50%.[11]
Protocol 2: Cell Viability Assay
This assay determines the effect of AMG 193 on the proliferation and survival of cancer cells.
Materials:
-
MTAP-deleted and MTAP wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Cell culture medium and supplements
-
AMG 193
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of AMG 193. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 6 days).[9]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the EC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Protocol 3: Western Blot for Symmetric Dimethylarginine (SDMA)
This assay assesses the in-cell target engagement of AMG 193 by measuring the levels of SDMA, a direct product of PRMT5 activity.[12]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-SDMA and anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets to extract total protein.[12]
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[12]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[12]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Strip the membrane and re-probe with a loading control antibody, or use a multiplex fluorescent system.
-
Quantify band intensities to determine the relative reduction in SDMA levels.[12]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of AMG 193 on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[8]
-
Wash the cells with PBS to remove the ethanol.
-
Incubate at room temperature for 15-30 minutes in the dark.[8]
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[14]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Targeting PRMT5 in cancer: Mechanistic insights and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scribd.com [scribd.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for AA 193 in Urate Transport Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA 193, with the chemical name 5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid, is a potent and selective uricosuric agent that has been investigated for its potential in the treatment of hyperuricemia.[1][2][3] Uricosuric agents enhance the renal excretion of uric acid, thereby lowering its concentration in the blood. Elevated levels of uric acid are a key factor in the pathogenesis of gout, a common and painful inflammatory arthritis.[4]
The primary mechanism of action for this compound is the inhibition of urate reabsorption in the renal proximal tubules.[1][3] This activity is believed to be mediated through the inhibition of urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[4][5] Preclinical studies have demonstrated that this compound has a high affinity for the urate reabsorption system.[6]
These application notes provide a comprehensive overview of the use of this compound as a tool for studying urate transport mechanisms, including its effects on various transporters, detailed experimental protocols, and a summary of available data.
Mechanism of Action and Signaling Pathway
Urate homeostasis is maintained by a delicate balance of secretion and reabsorption in the renal proximal tubules, mediated by several transporters. URAT1, located on the apical membrane of proximal tubule cells, is a major transporter responsible for urate reabsorption.[4][5] Other transporters involved in urate handling include organic anion transporters (OATs) such as OAT1 and OAT3, which are involved in urate secretion.[5]
This compound exerts its uricosuric effect by selectively inhibiting URAT1, thereby blocking the reabsorption of urate and promoting its excretion in the urine.[1][3] This leads to a reduction in serum uric acid levels.[2] The selectivity of this compound for the urate reabsorption pathway over the secretion pathway for other organic acids, such as p-aminohippurate (PAH), has been a key focus of its preclinical evaluation.[6]
Data Presentation
Table 1: Preclinical Efficacy of this compound
| Parameter | Finding | Species | Reference |
| Urate vs. PAH Transport | 83-fold greater relative affinity for urate uptake inhibition compared to PAH accumulation inhibition. | Rat | [6] |
| Uricosuric Activity | Potent uricosuric agent. | Rat, Mouse, Cebus Monkey | [5] |
| Mechanism | Inhibits presecretory reabsorption of urate in proximal tubules. | Mouse | [1][3] |
| Effect on Urate Levels | Increases urate excretion and decreases plasma urate levels in a hyperuricemic rat model. | Rat | [2] |
For comparative purposes, the following table presents the IC50 values of other known uricosuric agents against URAT1.
Table 2: IC50 Values of Common Uricosuric Agents against URAT1
| Compound | IC50 (µM) | Reference |
| Benzbromarone | 0.05 - 0.3 | [6] |
| 6-hydroxybenzbromarone | 0.05 | [6] |
| Probenecid | 716 | [6] |
| Indomethacin | 3.6 | [6] |
| Salicylate | 14.5 | [6] |
Experimental Protocols
The following are detailed protocols for in vitro assays that can be used to characterize the inhibitory activity of this compound on urate transport. These protocols are based on established methodologies for studying urate transporters.[7][8]
Protocol 1: In Vitro Urate Uptake Assay in URAT1-Expressing Cells
This protocol describes the measurement of radiolabeled uric acid uptake in a cell line stably expressing human URAT1 (e.g., HEK293-URAT1).
Materials:
-
HEK293 cells stably expressing human URAT1 (HEK293-URAT1)
-
Parental HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and selection antibiotic (e.g., G418)
-
[¹⁴C]-Uric acid
-
Uptake Buffer (e.g., Krebs-Ringer buffer)
-
This compound stock solution (in DMSO)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Scintillation cocktail and counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Experimental Workflow:
Procedure:
-
Cell Culture: Seed HEK293-URAT1 and parental HEK293 cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Preparation of this compound Solutions: Prepare serial dilutions of this compound in Uptake Buffer from the stock solution. Include a vehicle control (DMSO).
-
Pre-incubation: On the day of the assay, wash the cells twice with pre-warmed Uptake Buffer. Add the this compound solutions or vehicle to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the urate uptake by adding Uptake Buffer containing [¹⁴C]-Uric acid to each well. The final concentration of uric acid should be close to its Km value for URAT1 (approximately 570 µM).
-
Incubation: Incubate the plates for a defined period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well with cell lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well.
-
Calculate the specific URAT1-mediated uptake by subtracting the uptake in parental HEK293 cells from the uptake in HEK293-URAT1 cells.
-
Plot the percentage of inhibition of specific uptake against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Protocol 2: PAH Accumulation Assay in Renal Cortical Slices
This ex vivo protocol is used to assess the effect of this compound on the transport of p-aminohippurate (PAH), a substrate for OAT1 and OAT3, in renal tissue.
Materials:
-
Freshly isolated kidneys from rats or rabbits
-
Krebs-Ringer bicarbonate buffer
-
[³H]-p-Aminohippurate ([³H]-PAH)
-
This compound stock solution (in DMSO)
-
Tissue slicer
-
Scintillation cocktail and counter
-
Homogenizer
Experimental Workflow:
Procedure:
-
Tissue Preparation: Immediately after euthanasia, perfuse the kidneys with ice-cold buffer. Decapsulate the kidneys and prepare thin (0.3-0.5 mm) cortical slices using a tissue slicer.
-
Pre-incubation: Pre-incubate the slices in buffer containing various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
PAH Accumulation: Transfer the slices to fresh buffer containing [³H]-PAH and the corresponding concentrations of this compound or vehicle. Incubate for 60-90 minutes at 37°C with gentle shaking.
-
Washing: Stop the accumulation by transferring the slices to ice-cold buffer and wash them thoroughly to remove extracellular [³H]-PAH.
-
Homogenization and Scintillation Counting: Blot the slices dry, weigh them, and homogenize them in an appropriate buffer. Take an aliquot of the homogenate for scintillation counting.
-
Data Analysis:
-
Calculate the accumulation of [³H]-PAH as the slice-to-medium ratio (S/M ratio), where S is the radioactivity per gram of tissue and M is the radioactivity per milliliter of medium.
-
Compare the S/M ratios in the presence of this compound to the vehicle control to determine the inhibitory effect.
-
Conclusion
This compound is a valuable research tool for investigating the mechanisms of renal urate transport. Its selectivity for the urate reabsorption pathway makes it particularly useful for dissecting the roles of different transporters in urate homeostasis. The protocols provided here offer a framework for characterizing the inhibitory profile of this compound and similar compounds, which is essential for the development of novel therapeutics for hyperuricemia and gout. Further studies to determine the precise IC50 values of this compound against specific urate transporters will provide a more complete understanding of its pharmacological profile.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Hypouricemic and uricosuric actions of AA-193 in a hyperuricemic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of uricosuric action of AA-193 in DBA/2N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. catalogue.univ-perp.fr [catalogue.univ-perp.fr]
- 5. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Assessing AMG 193 Target Engagement In Vivo
Introduction
AMG 193 is a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant small molecule inhibitor that demonstrates a unique mechanism of action.[1] It is an MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[2][3] This application note provides a detailed overview of the techniques and protocols for assessing the in vivo target engagement of AMG 193, designed for researchers, scientists, and professionals in drug development.
AMG 193's therapeutic strategy is centered on the concept of synthetic lethality in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers.[2][4] Approximately 10-15% of all human cancers exhibit a homozygous deletion of the MTAP gene.[5][6] This genetic alteration leads to the accumulation of the metabolite methylthioadenosine (MTA).[5][6] AMG 193 selectively binds to the PRMT5-MTA complex, potently inhibiting its methyltransferase activity, thereby leading to cell cycle arrest, DNA damage, and apoptosis in cancer cells while sparing normal tissues where MTA levels are low.[2][3]
The primary pharmacodynamic (PD) biomarker for assessing PRMT5 inhibition is the reduction of symmetric dimethylarginine (SDMA), a direct product of PRMT5's enzymatic activity.[5][7] Monitoring SDMA levels, along with other downstream biomarkers, provides a robust method for quantifying the in vivo target engagement of AMG 193.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the PRMT5 signaling pathway and the mechanism of action of AMG 193 in MTAP-deleted cancer cells.
References
- 1. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. books.rsc.org [books.rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for AA-193 in Renal Function Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA-193 (5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid) is a potent and selective uricosuric agent that has demonstrated significant utility as a tool compound in the investigation of renal function, particularly the mechanisms of uric acid transport.[1][2][3] Unlike many other uricosuric agents, AA-193 exhibits a high degree of selectivity for the urate reabsorption system over the general transport pathway for weak organic acids in the kidney.[1] This selectivity makes it an invaluable tool for dissecting the specific pathways of urate handling in the renal proximal tubules.
These application notes provide a comprehensive overview of AA-193, including its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its use in both in vivo and in vitro renal research models.
Mechanism of Action
AA-193 exerts its uricosuric effect by inhibiting the presecretory reabsorption of urate in the proximal tubules of the kidney.[2][4] This action is primarily attributed to its potent inhibition of the urate transporter 1 (URAT1), a key protein responsible for the reuptake of filtered urate from the tubular lumen back into the bloodstream. By blocking URAT1, AA-193 increases the fractional excretion of urate, leading to a reduction in plasma uric acid levels.[2] The signaling pathway diagram below illustrates the key transporters involved in urate handling in the proximal tubule and the proposed site of action for AA-193.
Caption: Proposed mechanism of AA-193 action on urate transport.
Data Presentation
The following tables summarize the quantitative data available for AA-193 from various preclinical studies.
Table 1: In Vivo Efficacy of AA-193 in Rats
| Parameter | Dose (mg/kg, i.v.) | Effect | Reference |
| Fractional Excretion of Urate (FEurate) | 0.1 - 10 | Significant, dose-dependent increase | [1] |
| Fractional Excretion of p-Aminohippurate (FEPAH) | 10 | Momentary decrease | [1] |
Table 2: Comparative Potency of AA-193
| Animal Model | Comparison | Potency of AA-193 | Reference |
| Rats | vs. Probenecid, Tienilic acid, Benzbromarone | Most potent uricosuric tested | [3] |
| Mice | vs. Benzbromarone | Dose-dependent enhancement of urate excretion | [3] |
| Cebus Monkeys | vs. Probenecid, Tienilic acid, Benzbromarone | More potent than probenecid, similar to tienilic acid, less potent than benzbromarone | [3] |
Table 3: In Vitro Selectivity of AA-193 in Rats
| Parameter | Value | Description | Reference |
| Relative affinity for urate uptake vs. PAH accumulation | 83-fold greater | Demonstrates high selectivity for the urate reabsorption system. | [1] |
Note: Specific IC50 values for AA-193 against renal transporters such as URAT1, OAT1, and OAT3 are not currently available in the public domain.
Experimental Protocols
Detailed methodologies for key experiments utilizing AA-193 are provided below.
In Vivo Protocol: Evaluation of Uricosuric Activity in a Hyperuricemic Rat Model
This protocol is designed to assess the in vivo efficacy of AA-193 in a rat model of hyperuricemia induced by a uricase inhibitor.
References
Troubleshooting & Optimization
Managing nausea and vomiting associated with AMG 193
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing nausea and vomiting associated with the investigational MTA-cooperative PRMT5 inhibitor, AMG 193. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of nausea and vomiting with AMG 193 in clinical trials?
A1: In a phase 1 dose-escalation and expansion study, treatment-related nausea and vomiting were among the most common adverse events. The reported rates can vary slightly between different trial reports and patient populations. It's important to note that these events were generally low-grade and manageable.[1][2]
Q2: How is nausea and vomiting associated with AMG 193 typically managed in a clinical setting?
A2: Clinical trial data indicate that nausea and vomiting associated with AMG 193 are generally manageable with standard anti-emetic therapies.[1] While the specific protocols used in the trials are not publicly detailed, management would likely align with established guidelines from organizations like the National Comprehensive Cancer Network (NCCN) and the American Society of Clinical Oncology (ASCO) for agents with a low to moderate emetogenic risk.[3][4][5]
Q3: What is the typical onset and duration of nausea and vomiting with AMG 193?
A3: Reports from clinical trials suggest that nausea and vomiting are mostly low-grade events that typically resolve with continued dosing of AMG 193, often within 2 to 4 weeks.[1]
Q4: Does food intake affect the incidence or severity of nausea and vomiting with AMG 193?
A4: Preliminary results from clinical studies suggest that food does not alter the exposure to AMG 193. Consequently, the initial fasting requirement for trial participants was lifted, which may help to improve the nausea and vomiting profile of the drug.[1]
Troubleshooting Guides
Issue: A researcher observes unexpected or severe nausea and vomiting in preclinical models with AMG 193.
Troubleshooting Steps:
-
Verify Drug Formulation and Administration:
-
Confirm the correct formulation and concentration of AMG 193.
-
Ensure the vehicle used for administration is appropriate and has been tested for emetogenic effects.
-
Review the administration technique (e.g., gavage, injection) to minimize stress to the animal, which can influence gastrointestinal effects.
-
-
Animal Model Considerations:
-
Evaluate the choice of animal model. Ferrets are considered a gold-standard model for emesis research as they have a vomiting reflex, unlike rodents.[6][7][8] For assessing nausea-like behavior in rats, the pica model (consumption of non-nutritive substances like kaolin) is often used.[1][9][10]
-
Consider the strain, age, and sex of the animals, as these factors can influence susceptibility to drug-induced nausea and vomiting.
-
-
Dose-Response Evaluation:
-
Conduct a dose-response study to determine if the observed effects are dose-dependent. This can help establish a therapeutic window with an acceptable side-effect profile in the preclinical model.
-
-
Prophylactic Anti-emetic Co-administration:
-
Based on the proposed mechanism of drug-induced nausea and vomiting, consider co-administration with standard anti-emetics such as 5-HT3 receptor antagonists (e.g., ondansetron) or NK1 receptor antagonists (e.g., aprepitant) to assess if the emetic response can be mitigated.
-
Issue: Difficulty in translating preclinical anti-emetic strategies to a potential clinical scenario.
Troubleshooting Steps:
-
Review Preclinical to Clinical Correlation:
-
Analyze the pharmacokinetic and pharmacodynamic (PK/PD) data from preclinical models and compare them to available human data to ensure relevant exposure levels are being studied.
-
Recognize the inherent limitations of translating findings from animal models to humans, particularly for a subjective symptom like nausea.
-
-
Consult Clinical Guidelines:
-
Develop a Clinical Monitoring Plan:
-
Propose a robust monitoring plan for nausea and vomiting in early-phase clinical trials, including patient-reported outcomes, to accurately characterize the emetogenic potential of AMG 193 in humans.
-
Data Presentation
Table 1: Incidence of Nausea and Vomiting with AMG 193 in a Phase 1 Dose-Expansion Trial
| Adverse Event | Any Grade Incidence | Grade 3 Incidence |
| Nausea | 57.5% | 4.6% |
| Vomiting | 34.5% | 3.4% |
Source: OncLive, September 2024[1]
Table 2: Incidence of Nausea and Vomiting with AMG 193 in a Phase 1 Dose Exploration Study
| Treatment-Related Adverse Event | Incidence |
| Nausea | 48.8% |
| Vomiting | 30.0% |
Source: PubMed, September 2024[2]
Experimental Protocols
Protocol 1: Assessment of Emesis in the Ferret Model
Objective: To evaluate the emetogenic potential of AMG 193 and the efficacy of anti-emetic agents in the ferret model.
Methodology:
-
Animal Acclimation: Male ferrets are individually housed and acclimated to the experimental conditions for at least 7 days.
-
Baseline Observation: Animals are observed for a baseline period to ensure they are free from any signs of illness.
-
Drug Administration:
-
A cohort of ferrets is administered AMG 193 at various dose levels via oral gavage. A vehicle control group is also included.
-
For anti-emetic testing, another cohort receives a standard anti-emetic (e.g., ondansetron or aprepitant) prior to the administration of AMG 193.
-
-
Observation Period: Following administration, ferrets are observed continuously for a defined period (e.g., 4-8 hours) for the incidence of retching and vomiting. The latency to the first emetic episode and the total number of episodes are recorded.
-
Data Analysis: The emetogenic potential is assessed by the percentage of animals exhibiting emesis and the frequency of emetic events. The efficacy of the anti-emetic is determined by the reduction in these parameters compared to the AMG 193-only group.
Protocol 2: Assessment of Nausea-like Behavior (Pica) in the Rat Model
Objective: To evaluate the potential of AMG 193 to induce nausea-like behavior in rats and the effectiveness of anti-nausea agents.
Methodology:
-
Animal Acclimation and Baseline: Male rats are individually housed and acclimated. They are provided with pre-weighed amounts of standard chow and kaolin (a non-nutritive clay). Baseline consumption of both is measured for several days.
-
Drug Administration:
-
Rats are administered AMG 193 at different doses. A vehicle control group is included.
-
To test anti-nausea effects, a separate group is pre-treated with an anti-emetic agent before AMG 193 administration.
-
-
Measurement of Pica: Over a 24-48 hour period post-administration, the amount of kaolin and food consumed is measured.
-
Data Analysis: An increase in kaolin consumption alongside a decrease in food intake is indicative of pica, a surrogate for nausea. The data is analyzed to determine the dose-dependent effect of AMG 193 on pica and the ability of the anti-emetic to reverse this behavior.[1][9][10]
Mandatory Visualizations
References
- 1. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. appa-mtc.org [appa-mtc.org]
- 3. nccn.org [nccn.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Emesis in ferrets - PORSOLT [porsolt.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NCCN Guidelines Insights: Antiemesis, Version 2.2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AMG 193 Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing AMG 193 dosage and minimizing toxicity in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 193 and how does it relate to its toxicity?
A1: AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It selectively targets cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which allows AMG 193 to preferentially bind to the MTA-PRMT5 complex, leading to potent inhibition of PRMT5 activity in cancer cells while sparing normal tissues.[1][2] This selective inhibition induces DNA damage, cell cycle arrest at the G2/M phase, and aberrant mRNA splicing, ultimately leading to tumor cell death.[1][3] While designed for tumor selectivity, off-target effects or on-target toxicities in normal tissues with some level of PRMT5 dependence could contribute to adverse effects.
Q2: What are the most common toxicities observed with AMG 193 in clinical trials?
A2: In a phase I dose-escalation study, the most frequently reported treatment-related adverse events were nausea, fatigue, and vomiting.[4][5] Dose-limiting toxicities included nausea, vomiting, fatigue, hypersensitivity reactions, and hypokalemia.[4][5] Importantly, clinically significant myelosuppression was not observed, highlighting the targeted nature of the drug.[4][5]
Q3: How can I determine the optimal non-toxic concentration of AMG 193 for my in vitro experiments?
A3: The optimal, non-toxic concentration of AMG 193 should be empirically determined for each cell line. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for cell viability. It is crucial to include a non-MTAP deleted cell line as a negative control to confirm the selective cytotoxicity of AMG 193. The working concentration for subsequent experiments should ideally be below the IC50 for your control cell line to minimize off-target toxicity.
Q4: I am observing high levels of cell death in my control (non-MTAP deleted) cell line after AMG 193 treatment. What could be the cause?
A4: High cytotoxicity in control cell lines could be due to several factors:
-
High Drug Concentration: The concentration of AMG 193 used may be too high, leading to off-target effects. Perform a dose-response curve to identify a more selective concentration range.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%).
-
Prolonged Exposure: Extended incubation times can lead to cumulative toxicity. Consider reducing the treatment duration.
-
Off-Target Kinase Inhibition: Although AMG 193 is selective, at high concentrations, it might inhibit other kinases. Consider performing a kinome-wide selectivity screen to identify potential off-target kinases.[3]
Troubleshooting Guides
Issue 1: High Background in Cell Viability Assays
| Possible Cause | Solution |
| Reagent Breakdown | Store reagents like alamarBlue™ protected from light to prevent breakdown.[2] |
| Precipitation of Dye | Warm the reagent to 37°C and mix gently to ensure all components are in solution.[2] |
| Inaccurate Pipetting | Calibrate pipettes and ensure tips are securely fitted to avoid erratic readings.[2] |
| High Cell Number | Reduce the number of cells seeded per well to avoid oversaturation of the signal.[2] |
| Extended Incubation Time | Decrease the incubation time with the viability reagent.[2] |
Issue 2: Unexpected Results in Western Blot for PRMT5 Pathway
| Possible Cause | Solution |
| Poor Antibody Quality | Use a validated antibody for PRMT5 and its methylation marks (e.g., SDMA). |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) and use a PVDF membrane for better protein retention.[6] |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[6] |
| Incorrect Antibody Dilution | Titrate the primary antibody to determine the optimal concentration for your experimental setup. |
| Low Protein Loading | Ensure you are loading a sufficient amount of protein (typically 20-30 µg) per lane.[6] |
Quantitative Data Summary
Table 1: Treatment-Related Adverse Events (TRAEs) in Phase I Dose Exploration of AMG 193 [4][5]
| Adverse Event | Frequency (%) |
| Nausea | 48.8 |
| Fatigue | 31.3 |
| Vomiting | 30.0 |
Table 2: Dose-Limiting Toxicities (DLTs) Observed at Doses ≥240 mg [4][5]
| Dose-Limiting Toxicity |
| Nausea |
| Vomiting |
| Fatigue |
| Hypersensitivity Reaction |
| Hypokalemia |
Table 3: AMG 193 Dose and Exposure [4][5]
| Dose Range (once daily) | Exposure | Maximum Tolerated Dose (MTD) |
| 40 mg - 1600 mg | Dose-proportional increase up to 1200 mg | 1200 mg once daily |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 of AMG 193 in both MTAP-deleted and MTAP-wildtype cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of AMG 193 in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Treatment: Remove the medium and add 100 µL of the diluted AMG 193 or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PRMT5 Activity
Objective: To assess the effect of AMG 193 on the PRMT5 signaling pathway by measuring the levels of symmetric dimethylarginine (SDMA).
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of AMG 193 for 24-48 hours.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SDMA and a loading control (e.g., β-actin) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.
Visualizations
Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.
Caption: Experimental workflow for determining the in vitro cytotoxicity of AMG 193.
References
Technical Support Center: Overcoming Resistance to PRMT5 Inhibitors like AMG 193
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRMT5 inhibitors, with a specific focus on AMG 193.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AMG 193 and other MTA-cooperative PRMT5 inhibitors?
A1: AMG 193 is a first-in-class, MTA-cooperative PRMT5 inhibitor.[1][2] Its mechanism relies on the genetic vulnerability created by the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of cancers.[1][3]
In normal cells, MTAP metabolizes methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates and partially inhibits PRMT5.[3][4] AMG 193 preferentially binds to the MTA-bound PRMT5, leading to complete inhibition of its methyltransferase activity.[1][5] This selective and potent inhibition in cancer cells, while sparing normal tissues, induces synthetic lethality.[1][6] Inhibition of PRMT5 affects critical cellular processes including RNA splicing, gene expression, and DNA damage repair, ultimately leading to cell cycle arrest and apoptosis.[1][5]
Q2: My cells are showing reduced sensitivity to AMG 193. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to AMG 193 are still under investigation, potential mechanisms can be extrapolated from the known functions of PRMT5 and general principles of drug resistance. These may include:
-
Upregulation of parallel or downstream signaling pathways: Cancer cells might develop workarounds by activating other pro-survival pathways to compensate for PRMT5 inhibition. Pathways to investigate include:
-
Alterations in the PRMT5 complex: Changes in the expression or function of PRMT5 binding partners, such as MEP50, pICLn, RIOK1, and COPR5, could potentially alter inhibitor binding or enzyme activity.[3]
-
Drug efflux pumps: Increased expression of multidrug resistance pumps could reduce the intracellular concentration of the inhibitor.
-
Target modification: Although less common for this class of inhibitors, mutations in PRMT5 that affect AMG 193 binding cannot be entirely ruled out.
Q3: What initial steps should I take to troubleshoot unexpected experimental results with AMG 193?
A3: If you are observing a lack of efficacy or unexpected results, consider the following troubleshooting steps:
-
Confirm MTAP Deletion Status: The primary determinant of sensitivity to MTA-cooperative PRMT5 inhibitors is the MTAP deletion status of your cell line. Verify this using qPCR or Western blotting for the MTAP protein.
-
Verify Compound Integrity and Concentration: Ensure your stock of AMG 193 is properly stored and has not degraded. Prepare fresh dilutions for each experiment. Perform a dose-response curve to confirm the IC50 in your sensitive cell line.
-
Assess Target Engagement: Measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or histone H4 (H4R3me2s), via Western blot. A lack of reduction in SDMA levels upon treatment would indicate a problem with drug activity or cellular uptake.[5][10][11]
-
Use Positive and Negative Controls: Always include a sensitive (MTAP-deleted) and a resistant (MTAP wild-type) cell line in your experiments to ensure the inhibitor is behaving as expected.
Troubleshooting Guides
Problem 1: Reduced or Loss of Sensitivity to AMG 193 in a Previously Sensitive Cell Line
Possible Cause & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Development of Resistance | Investigate potential resistance mechanisms (see Q2). |
| - Western Blot Analysis: Profile the activation status of key survival pathways (p-AKT, p-ERK, β-catenin). | |
| - Gene Expression Analysis: Use qPCR or RNA-seq to look for upregulation of pro-survival genes or drug efflux pumps. | |
| Cell Line Integrity | - Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling. |
| - Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses. | |
| Experimental Variability | - Reagent Quality: Ensure all reagents, including cell culture media and supplements, are of high quality and not expired. |
| - Assay Conditions: Standardize cell seeding density, treatment duration, and other assay parameters. |
Problem 2: High Background or Off-Target Effects Observed
Possible Cause & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Compound Concentration Too High | - Dose Optimization: Use the lowest effective concentration of AMG 193 determined from your dose-response studies to minimize off-target effects. |
| Cellular Context | - Pathway Characterization: The effects of PRMT5 inhibition can be cell-type specific. Characterize the key pathways regulated by PRMT5 in your experimental system. |
| Non-Specific Effects | - Genetic Knockdown: Use siRNA or shRNA to knock down PRMT5 and confirm that the observed phenotype is specific to the depletion of the target protein.[11] |
Combination Strategies to Overcome Resistance
Several studies suggest that combining PRMT5 inhibitors with other targeted agents can be an effective strategy to enhance efficacy and overcome potential resistance.
Table 1: Preclinical and Clinical Combination Strategies with PRMT5 Inhibitors
| Combination Agent | Rationale | Potential Application | Reference(s) |
| BCL-2 Inhibitors (e.g., Venetoclax) | PRMT5 inhibition can induce a pro-apoptotic program, sensitizing cells to BCL-2 inhibition.[12][13] | Mantle Cell Lymphoma (MCL), particularly ibrutinib-resistant cases.[12][13] | [12][13] |
| MAP Kinase Pathway Inhibitors | Synergistic cell killing by blocking two key survival pathways.[9] | Lung cancer, glioblastoma, pancreatic cancer, melanoma, and mesothelioma.[9] | [9] |
| Chemotherapy (e.g., Docetaxel) | AMG 193 has been shown to synergize with chemotherapies in preclinical models.[5] | Non-small cell lung cancer (NSCLC) and other solid tumors.[3][5] | [3][5] |
| KRAS G12C Inhibitors (e.g., Sotorasib) | Combination treatment in vivo substantially inhibits tumor growth in preclinical models.[5] | MTAP-deleted tumors with a KRAS G12C mutation. | [5] |
| MAT2A Inhibitors (e.g., IDE397) | Dual targeting of the methionine salvage pathway.[3] | MTAP-deleted solid tumors.[3] | [3] |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | MTA-cooperative PRMT5 inhibitors like MRTX1719 (similar to AMG 193) can enhance anti-tumor immune responses in MTAP-loss tumors.[14] | MTAP-deleted solid tumors. | [14] |
Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is used to assess the pharmacodynamic effect of PRMT5 inhibitors by measuring the levels of a known PRMT5 substrate mark.[10][11]
-
Cell Treatment: Treat cells with varying concentrations of AMG 193 and a vehicle control for the desired time period.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-sDMA-SmD3 or anti-H4R3me2s) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize the sDMA signal.
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol is a standard method to determine the cytotoxic or cytostatic effects of a compound on cultured cells.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of AMG 193. Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of AMG 193 in MTAP-deleted cancer cells.
Caption: Workflow for troubleshooting resistance to AMG 193.
Caption: PRMT5 signaling and potential resistance pathways.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Chemical Synthesis of AMG-193
As the initial search for "AA 193" did not yield specific information on its chemical synthesis challenges, this guide will focus on a structurally related and publicly documented molecule, AMG-193 , a known PRMT5 inhibitor. We will proceed with the assumption that the user's interest lies in the synthesis challenges of a molecule within this class.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the chemical synthesis of AMG-193.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in the synthesis of AMG-193?
A1: The synthesis of AMG-193, a complex heterocyclic molecule, presents several challenges. Key difficulties include:
-
Stereocontrol: Establishing the desired stereochemistry at chiral centers can be difficult and may require specialized reagents or chiral chromatography for separation of enantiomers.
-
Purification: The final compound and intermediates can be challenging to purify due to their polarity and potential for side product formation. Reverse-phase HPLC is often required.
-
Solubility: AMG-193 has low aqueous solubility, which can complicate handling, purification, and formulation.[1] It is soluble in organic solvents like DMSO and ethanol.[1]
-
Scale-up: Reproducing the synthesis on a larger scale can be problematic, with potential for decreased yields and increased impurity profiles.
Q2: What are the recommended storage conditions for AMG-193 and its intermediates?
A2: For long-term storage, solid AMG-193 should be stored at -20°C for up to 3 years.[1] Stock solutions in solvents like DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided by aliquoting the solution.[1]
Q3: Are there any known stability issues with AMG-193?
A3: While specific degradation pathways are not extensively published, molecules with similar functional groups can be susceptible to hydrolysis and oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage or when in solution.
Troubleshooting Guides
Problem 1: Low Yield in the Final Coupling Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding more of the coupling reagent or activating agent. Ensure all reagents are anhydrous, as moisture can quench the reaction. |
| Degradation of starting materials or product | Check the stability of your starting materials. If the product is unstable under the reaction conditions, consider lowering the reaction temperature or shortening the reaction time. |
| Inefficient purification | Low recovery from purification can be mistaken for a low reaction yield. Optimize your purification method. If using column chromatography, try different solvent systems. For HPLC, adjust the gradient and mobile phase composition. |
Problem 2: Difficulty in Removing Impurities
| Potential Cause | Troubleshooting Suggestion |
| Closely related side products | If impurities have similar polarity to the desired product, standard column chromatography may not be effective. Consider using preparative reverse-phase HPLC for better separation. |
| Residual starting materials | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, use a slight excess of one of the reactants to consume the other fully. |
| Solvent impurities | Use high-purity, anhydrous solvents for both the reaction and the purification steps to avoid introducing contaminants. |
Problem 3: Poor Solubility During Work-up or Purification
| Potential Cause | Troubleshooting Suggestion |
| Precipitation of the product | AMG-193 is poorly soluble in water.[1] During aqueous work-up, the product may crash out of the organic layer. Use a larger volume of organic solvent or a co-solvent system to maintain solubility. |
| Clogging of chromatography columns | If the compound precipitates on the column, this can lead to poor separation and low recovery. Pre-dissolve the sample in a minimal amount of a strong solvent (like DMSO) before loading it onto the column, or use a dry-loading technique. |
Experimental Protocols
A general synthetic scheme for molecules similar to AMG-193 often involves the coupling of key heterocyclic intermediates. While a specific, detailed protocol for AMG-193 is proprietary, a representative procedure for a critical coupling step is provided below.
Representative Suzuki Coupling Protocol for Aryl-Heterocycle Formation
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the aryl halide intermediate (1.0 eq), the boronic acid or ester partner (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Further purification may be achieved by recrystallization or preparative HPLC if necessary.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of AMG-193.
Caption: Troubleshooting logic for addressing low yield or purity in AMG-193 synthesis.
References
Troubleshooting inconsistent results in AA-193 uricosuric studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AA-193 in uricosuric studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for AA-193?
AA-193 is a uricosuric agent that increases the excretion of uric acid by the kidneys.[1][2] Its primary mechanism involves the inhibition of net urate reabsorption within the nephron.[1] Unlike some other agents, AA-193 does not appear to significantly affect the production or degradation of urate, as it has shown no significant effect on liver uricase or xanthine dehydrogenase activity in in vitro studies.[1]
Q2: I am observing inconsistent uricosuric effects with AA-193 in my animal models. What are the potential causes?
Inconsistent results in preclinical studies can arise from a variety of factors.[3][4] For uricosuric agents like AA-193, species-specific differences in renal urate transport are a critical consideration.[2] The renal transport system of urate in mice, for instance, is suggested to be more similar to that in humans than in rats.[2]
Other potential factors include:
-
Animal Model Variability: The choice of animal model is crucial. For hyperuricemia studies with AA-193, a uricase-inhibited rat model (e.g., using oxonate feeding) has been successfully used to demonstrate its hypouricemic effect.[1]
-
Dosage and Administration: Uricosuric agents can exhibit a paradoxical effect at low dosages, leading to uric acid retention.[5] It is essential to perform dose-response studies to determine the optimal therapeutic window for AA-193 in your specific model.
-
Diet and Hydration: The diet and hydration status of the animals can influence baseline uric acid levels and renal function, thereby affecting the observed efficacy of AA-193.
-
Assay Variability: Technical variability in sample collection and uric acid measurement can contribute to inconsistent data.[6]
Q3: How does the uricosuric activity of AA-193 compare to other common uricosuric agents?
The comparative efficacy of AA-193 varies across different animal models.[2] The following table summarizes the reported comparative potency of AA-193 against other uricosuric agents.
| Animal Model | AA-193 Potency Comparison | Reference |
| Rats | More potent than probenecid and tienilic acid. Benzbromarone showed no uricosuric activity in this model. | [2] |
| Mice | Enhanced urate excretion dose-dependently, similar to benzbromarone, but with different outcomes in pyrazinamide suppression tests. | [2] |
| Cebus Monkeys | More potent than probenecid and similar to tienilic acid. Less potent than benzbromarone. | [2] |
Q4: Are there any known paradoxical effects of AA-193?
While the provided literature does not specifically mention paradoxical effects for AA-193, it is a known phenomenon for other uricosuric drugs, such as probenecid, to cause uric acid retention at low doses.[2][5] Therefore, it is crucial to establish a full dose-response curve for AA-193 in your experimental model to rule out or identify any such effects.
Troubleshooting Guides
Issue 1: Lack of Efficacy or Lower-Than-Expected Uricosuric Effect
-
Possible Cause: Sub-optimal dosage.
-
Troubleshooting Step: Conduct a dose-response study to identify the effective dose range. Start with a low dose and gradually escalate to observe the full spectrum of effects, including potential paradoxical retention.
-
-
Possible Cause: Inappropriate animal model.
-
Possible Cause: Issues with drug formulation or administration.
-
Troubleshooting Step: Verify the stability and solubility of your AA-193 formulation. Ensure accurate and consistent administration to the animals.
-
Issue 2: High Variability in Uric Acid Measurements Between Subjects
-
Possible Cause: Biological variability within the animal cohort.
-
Troubleshooting Step: Ensure a homogenous animal population in terms of age, weight, and genetic background. Increase the sample size to improve statistical power.
-
-
Possible Cause: Inconsistent sample collection and processing.
-
Troubleshooting Step: Standardize the timing and method of blood and urine collection. Ensure proper handling and storage of samples to prevent degradation of uric acid.
-
-
Possible Cause: Environmental factors.
-
Troubleshooting Step: Control for environmental variables such as diet, water access, and housing conditions, as these can influence renal function and uric acid levels.
-
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in a Rat Model
This protocol is based on the methodology used in studies evaluating the hypouricemic effect of AA-193.[1]
-
Animal Model: Male Wistar rats.
-
Uricase Inhibition: Administer potassium oxonate, a uricase inhibitor, to the rats. This is typically done through their diet.
-
AA-193 Administration: Following the induction of hyperuricemia, administer AA-193 orally at various doses.
-
Sample Collection: Collect blood and urine samples at predetermined time points to measure uric acid levels.
-
Analysis: Analyze plasma and urine uric acid concentrations to determine the effect of AA-193 on urate excretion and plasma urate levels.
Visualizations
Caption: Experimental workflow for evaluating AA-193 efficacy.
Caption: Mechanism of AA-193 in the kidney.
References
- 1. Hypouricemic and uricosuric actions of AA-193 in a hyperuricemic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activity of AA-193, a new uricosuric agent, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneonline.com [geneonline.com]
- 4. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of uricosuric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Addressing off-target effects of AMG 193 in cellular assays
Technical Support Center: AMG 193
Disclaimer: Information regarding "AMG 193" in publicly accessible scientific literature is recent and primarily focuses on its on-target activity as a first-in-class, MTA-cooperative PRMT5 inhibitor for MTAP-deleted cancers.[1][2][3] This guide addresses potential off-target effects based on the known pharmacology of PRMT5 inhibitors and general principles of small molecule inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 193?
A1: AMG 193 is an MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[4][5] In cancer cells with a homozygous deletion of the MTAP gene, the metabolite methylthioadenosine (MTA) accumulates.[1] AMG 193 preferentially binds to the PRMT5-MTA complex, selectively inhibiting its methyltransferase activity.[4] This leads to DNA damage, cell cycle arrest at G2/M, and apoptosis specifically in MTAP-deleted tumor cells, while largely sparing normal (MTAP wild-type) cells.[4][5]
Q2: My MTAP wild-type (WT) control cells are showing unexpected cytotoxicity with AMG 193. Is this an off-target effect?
A2: While AMG 193 is designed for high selectivity, off-target activity can never be completely ruled out.[5] High concentrations of any compound can lead to off-target effects. Consider the following:
-
Concentration: Are you using concentrations significantly higher than the reported IC50 for MTAP-deleted cells (approx. 0.1 µM in HCT116 MTAP-null cells)?[5] High micromolar concentrations may induce non-specific toxicity.
-
Cell Line Sensitivity: Even MTAP WT cells might have a low-level dependency on PRMT5, or unique genetic backgrounds that confer sensitivity.
-
Compound Purity: Ensure the purity of your AMG 193 lot. Impurities could be cytotoxic.
-
Assay Conditions: Confirm that the observed effect is not an artifact of the assay itself (e.g., solvent toxicity from DMSO).
Q3: I am not seeing the expected level of symmetric dimethylarginine (SDMA) reduction in my MTAP-deleted cells after AMG 193 treatment. What could be wrong?
A3: Reduction in SDMA is a key pharmacodynamic marker of PRMT5 inhibition.[1][6] If you are not observing the expected decrease, consider these points:
-
Treatment Duration & Timing: Ensure sufficient incubation time. The effect on SDMA levels might not be immediate. Collect lysates at various time points (e.g., 24, 48, 72 hours) to capture the optimal window of inhibition.
-
Antibody Quality: The quality of the anti-SDMA antibody is critical. Validate your antibody with positive and negative controls.
-
Loading Controls: Use a reliable loading control and normalize the SDMA signal to total protein or a housekeeping protein that is not affected by PRMT5 inhibition.
-
Drug Potency: Confirm the activity of your AMG 193 stock. If possible, test it in a well-characterized sensitive cell line like HCT116 MTAP-deleted cells as a positive control.[5]
Q4: How can I distinguish between a true off-target effect and downstream consequences of on-target PRMT5 inhibition?
A4: This is a critical question in targeted therapy research. A multi-pronged approach is necessary:
-
Chemical Controls: Use a structurally distinct PRMT5 inhibitor. If the phenotype is replicated, it is more likely to be an on-target effect.
-
Genetic Controls: Use siRNA or shRNA to knock down PRMT5. If this phenocopies the effect of AMG 193, it strongly suggests an on-target mechanism.
-
Rescue Experiments: If possible, overexpressing a drug-resistant PRMT5 mutant should rescue the on-target phenotype but not the off-target one.
-
Kinome/Proteome Profiling: Unbiased screening methods like kinome scans or cellular thermal shift assays (CETSA) can identify unintended protein binders.[7]
Troubleshooting Guides
Issue 1: High Background Toxicity in Cellular Viability Assays
Symptoms:
-
Significant cell death in vehicle-treated (e.g., DMSO) control wells.
-
Poor dynamic range in the assay.
-
Inconsistent IC50 values across replicate experiments.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
|---|---|
| Solvent (DMSO) Concentration | Ensure the final DMSO concentration is consistent across all wells and is kept to a minimum (typically <0.5%, ideally ≤0.1%).[8] |
| Cell Seeding Density | Optimize cell density. Too few cells can be overly sensitive to minor insults, while too many can deplete nutrients and affect results. |
| Incubation Time | Very long incubation times (e.g., >96 hours) can lead to nutrient depletion and accumulation of toxic metabolites, confounding the results. |
| Reagent Quality | Use fresh, high-quality cell culture media and assay reagents. Test for mycoplasma contamination. |
Issue 2: Inconsistent Western Blot Results for SDMA or Cell Cycle Markers
Symptoms:
-
High variability in protein levels between biological replicates.
-
Inconsistent inhibition of SDMA or changes in p21/p27 levels.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
|---|---|
| Sub-confluent Cells | Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of drug treatment and lysis. |
| Lysate Preparation | Use fresh lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis on ice.[8] |
| Antibody Performance | Validate primary antibodies for specificity and optimal dilution. Use positive/negative controls where possible. |
| Protein Transfer | Confirm efficient and even protein transfer from the gel to the membrane using Ponceau S staining before blocking. |
Data Presentation
Table 1: Representative Cellular Activity of AMG 193
This table summarizes the differential activity of AMG 193 in isogenic cell lines, highlighting its selectivity.
| Cell Line | MTAP Status | Assay Type | Endpoint | IC50 Value (µM) | Selectivity (Fold) |
| HCT116 | Deleted | Viability | CellTiter-Glo | ~0.1 | ~40x |
| HCT116 | Wild-Type | Viability | CellTiter-Glo | >4.0 | |
| HCT116 | Deleted | SDMA Levels | ELISA | <0.04 | >100x |
| HCT116 | Wild-Type | SDMA Levels | ELISA | >4.0 |
Data compiled from preclinical characterization studies.[5]
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is used to measure ATP levels as an indicator of cell viability.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of AMG 193 in culture medium. The final DMSO concentration should be constant and not exceed 0.1%.[8] Replace the existing medium with the drug-containing medium. Include "cells + vehicle" and "medium only" controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 or 120 hours) under standard cell culture conditions.[4]
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for On-Target Effects (SDMA and Cell Cycle)
This protocol assesses the inhibition of PRMT5 activity and its downstream effects on cell cycle proteins.
-
Treatment & Lysis: Seed cells in 6-well plates. Treat with AMG 193 or vehicle for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Symmetric Di-methyl Arginine (SDMA)
-
p21/CDKN1A
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine relative protein levels.[8]
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of action of AMG 193 in MTAP-deleted vs. wild-type cells.
Caption: Troubleshooting workflow for unexpected cytotoxicity in control cells.
Caption: Experimental workflow for validating a potential off-target effect.
References
- 1. onclive.com [onclive.com]
- 2. aacr.org [aacr.org]
- 3. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: AMG 193 Dose-Limiting Toxicities and Management
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing dose-limiting toxicities (DLTs) observed during pre-clinical and clinical studies of AMG 193, an MTA-cooperative PRMT5 inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the reported dose-limiting toxicities (DLTs) of AMG 193?
A1: In the first-in-human phase I study, dose-limiting toxicities were reported in eight patients at doses of 240 mg and higher. The observed DLTs included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[1][2] The 1600 mg dose was found to be intolerable due to grade 3 nausea and fatigue.[3]
Q2: What is the maximum tolerated dose (MTD) of AMG 193?
A2: The maximum tolerated dose for AMG 193 has been established at 1200 mg administered once daily (o.d.).[1][2]
Q3: What are the most common treatment-related adverse events (TRAEs) associated with AMG 193?
Q4: Is myelosuppression a significant concern with AMG 193?
Q5: How should nausea and vomiting be managed?
A5: Nausea and vomiting associated with AMG 193 have been reported as manageable and generally reversible with standard anti-emetic therapies.[5] These events are typically low-grade and tend to resolve within 2 to 4 weeks of continued dosing.[5] Initially, there was a fasting requirement for the study; however, preliminary results suggest that food does not alter the drug's exposure, and removing this requirement may further improve the nausea and vomiting profile.[5]
Troubleshooting Guide
Issue: A subject in our study is experiencing persistent Grade 2 nausea and vomiting despite standard anti-emetic prophylaxis.
Troubleshooting Steps:
-
Confirm Dosing Conditions: Verify that the subject is taking AMG 193 as prescribed. Although initial studies had a fasting requirement, subsequent data suggests food does not affect exposure and may mitigate nausea.[5] Consider administering the drug with a light meal.
-
Optimize Anti-Emetic Regimen:
-
Review the current anti-emetic regimen. Consider switching to a different class of anti-emetic or adding an additional agent with a different mechanism of action (e.g., a 5-HT3 receptor antagonist, an NK1 receptor antagonist, or a dopamine receptor antagonist).
-
Ensure the timing of the anti-emetic administration is optimal relative to AMG 193 dosing.
-
-
Dose Interruption/Reduction: If nausea and vomiting persist and are impacting the subject's quality of life or oral intake, consider a temporary dose interruption. Once the symptoms have resolved to Grade 1 or baseline, the treatment may be resumed at a lower dose level. In the clinical trial, dose interruptions and reductions were implemented to manage adverse events.[3]
-
Investigate a Hypersensitivity Reaction: While less common, a hypersensitivity reaction was reported as a DLT.[1][2] If nausea and vomiting are accompanied by other signs of hypersensitivity (e.g., rash, pruritus, or more severe systemic symptoms), treatment should be immediately discontinued and appropriate medical management initiated.
Issue: A subject has developed Grade 3 fatigue.
Troubleshooting Steps:
-
Rule Out Other Causes: Evaluate for and address other potential contributing factors to fatigue, such as dehydration (potentially from vomiting), poor nutrition, or electrolyte imbalances.
-
Dose Modification: Grade 3 fatigue was a component of the DLT observed at the 1600 mg dose.[3] A dose reduction is a primary management strategy.
-
Supportive Care: Recommend supportive care measures, including adequate hydration, nutritional support, and counseling on energy conservation techniques.
Issue: A subject's lab results show new-onset hypokalemia.
Troubleshooting Steps:
-
Assess Severity: Determine the grade of hypokalemia based on laboratory values.
-
Oral/IV Potassium Supplementation: For mild to moderate hypokalemia, initiate oral potassium supplementation. For severe or symptomatic hypokalemia, intravenous potassium replacement may be necessary.
-
Monitor and Adjust: Closely monitor serum potassium levels and adjust the supplementation as needed.
-
Dose Interruption: For severe hypokalemia, consider interrupting the AMG 193 dose until the electrolyte abnormality is corrected.
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities and Common Treatment-Related Adverse Events of AMG 193
| Adverse Event | Dose at which DLTs Occurred | Frequency of Common TRAEs (Dose Exploration)[1][2] | Frequency of Common TRAEs (Dose Expansion)[5] |
| Nausea | ≥240 mg | 48.8% | 57.5% (4.6% Grade 3) |
| Vomiting | ≥240 mg | 30.0% | 34.5% (3.4% Grade 3) |
| Fatigue | ≥240 mg | 31.3% | 25.3% (1.1% Grade 3) |
| Hypersensitivity Reaction | ≥240 mg | Not Reported as a common TRAE | Not Reported as a common TRAE |
| Hypokalemia | ≥240 mg | Not Reported as a common TRAE | Not Reported as a common TRAE |
| Decreased Appetite | Not specified as a DLT | 17% | Not Reported |
Experimental Protocols
Protocol: Phase I Dose-Escalation Study for AMG 193 (NCT05094336)
This protocol outlines the methodology for the first-in-human, multicenter, open-label, phase I study of AMG 193.[1][2][8]
1. Objectives:
-
Primary: To assess the safety and tolerability of AMG 193 monotherapy, determine the dose-limiting toxicities (DLTs), and establish the maximum tolerated dose (MTD).[1][2][8]
-
Secondary: To characterize the pharmacokinetic (PK) profile of AMG 193 and to evaluate its preliminary anti-tumor activity based on RECIST v1.1.[1][2]
2. Patient Eligibility Criteria:
-
Age ≥ 18 years.
-
Histologically confirmed metastatic or locally advanced solid tumors with homozygous deletion of MTAP and/or CDKN2A, or MTAP protein loss confirmed by immunohistochemistry.[8]
-
Measurable disease as per RECIST v1.1.[8]
-
ECOG performance status of 0 or 1.[8]
-
Adequate organ function (hematopoietic, renal, liver, etc.).[8]
3. Study Design and Treatment:
-
The study consists of a dose-exploration part followed by a dose-expansion part.[5]
-
In the dose-exploration phase, patients received AMG 193 orally, either once daily (o.d.) or twice daily (b.i.d.), in continuous 28-day cycles.[1][2]
-
Dose escalation proceeded through several dose levels, starting from 40 mg and going up to 1600 mg.[1][2][3]
-
Treatment continues until disease progression or unacceptable toxicity.[8]
4. Safety and DLT Assessment:
-
Safety is monitored through the evaluation of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), laboratory abnormalities, vital signs, and electrocardiograms.[8]
-
DLTs are assessed during the first cycle of treatment to determine the MTD.
5. Pharmacokinetic and Pharmacodynamic Assessment:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are evaluated after single and multiple doses.[8]
-
Pharmacodynamic effects are assessed through the measurement of symmetric dimethylarginine (SDMA) reduction in tumor biopsies and serum to confirm PRMT5 inhibition.[5]
Visualizations
Caption: Mechanism of action of AMG 193 in MTAP-deleted vs. normal cells.
Caption: Workflow for identification and management of a potential DLT.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. oncodaily.com [oncodaily.com]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Technical Support Center: Enhancing the Therapeutic Index of AMG 193
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the therapeutic index of AMG 193.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are not observing the expected selective cytotoxicity of AMG 193 in our MTAP-deleted cancer cell lines. What could be the issue?
A1: Several factors could contribute to a lack of selective cytotoxicity. Here is a troubleshooting guide:
-
Confirm MTAP Status: It is crucial to verify the methylthioadenosine phosphorylase (MTAP) deletion status of your cell lines. MTAP protein loss is a more reliable indicator of functional MTAP deficiency than gene deletion alone.
-
Recommended Action: Perform immunohistochemistry (IHC) to confirm the absence of MTAP protein expression. For a definitive genetic analysis, use next-generation sequencing (NGS) to confirm homozygous deletion of the MTAP gene.
-
-
Cell Line Integrity: Ensure the authenticity and purity of your cell lines. Cross-contamination or misidentification can lead to unexpected results.
-
Recommended Action: Authenticate your cell lines using short tandem repeat (STR) profiling.
-
-
Drug Potency and Handling: Improper storage or handling of AMG 193 can affect its potency.
-
Recommended Action: Store AMG 193 according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a validated stock solution.
-
-
Assay Conditions: The parameters of your cell viability assay can influence the outcome.
-
Recommended Action: Optimize cell seeding density and treatment duration. We recommend using a luminescence-based assay like CellTiter-Glo® for its high sensitivity and reliability.
-
Q2: How can we experimentally validate the on-target activity of AMG 193 in our cellular models?
A2: On-target activity of AMG 193 can be confirmed by measuring the inhibition of its direct target, PRMT5.
-
Primary Method: The most direct way to assess PRMT5 inhibition is to measure the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 enzymatic activity.
-
Recommended Assay: Use a competitive enzyme-linked immunosorbent assay (ELISA) to quantify SDMA levels in cell lysates after treatment with AMG 193. A dose-dependent decrease in SDMA levels indicates on-target engagement.
-
-
Downstream Pathway Analysis: Inhibition of PRMT5 by AMG 193 leads to downstream cellular effects that can also be measured.
-
Recommended Assays:
-
Alternative Splicing: Quantify changes in mRNA splicing events using quantitative real-time PCR (qRT-PCR) or RNA sequencing.
-
DNA Damage: Assess DNA damage by immunofluorescent staining for γ-H2AX foci. An increase in γ-H2AX foci is indicative of DNA damage resulting from PRMT5 inhibition.
-
-
Q3: What strategies can we explore to enhance the therapeutic index of AMG 193?
A3: The therapeutic index of AMG 193 can be improved by either increasing its efficacy in MTAP-deleted tumors or by reducing its toxicity in normal tissues. The primary strategy currently being investigated is combination therapy.
-
Combination with Chemotherapy: Preclinical studies have shown that AMG 193 synergizes with certain chemotherapeutic agents.[1]
-
Rationale: AMG 193 induces DNA damage and cell cycle arrest, which can sensitize cancer cells to DNA-damaging agents or mitotic inhibitors.
-
Examples of Investigated Combinations:
-
Docetaxel
-
Carboplatin and Paclitaxel
-
Gemcitabine and Nab-paclitaxel
-
-
-
Combination with Targeted Therapies: Combining AMG 193 with other targeted agents can provide a multi-pronged attack on cancer cells.
-
Rationale: Targeting parallel or downstream pathways can overcome potential resistance mechanisms and enhance anti-tumor activity.
-
Example of Investigated Combination:
-
Sotorasib (a KRAS G12C inhibitor)[2]
-
-
-
Combination with Immunotherapy: Modulating the tumor microenvironment to enhance anti-tumor immunity is another promising approach.
-
Rationale: PRMT5 inhibition can affect the expression of immune-related genes in cancer cells, potentially increasing their recognition by the immune system.
-
Example of Investigated Combination:
-
Pembrolizumab (an anti-PD-1 antibody)
-
-
Q4: We are observing significant off-target toxicity in our in vivo models. How can we mitigate this?
A4: While AMG 193 is designed for selectivity, off-target effects can still occur, especially at higher doses.
-
Dose Optimization: Carefully titrate the dose of AMG 193 to find the optimal balance between efficacy and toxicity.
-
Recommended Action: Conduct a thorough dose-response study in your animal models, monitoring for both tumor growth inhibition and signs of toxicity (e.g., weight loss, changes in behavior, clinical pathology).
-
-
Refined Delivery Methods: The formulation and delivery route can impact drug exposure and toxicity.
-
Recommended Action: While AMG 193 is orally bioavailable, exploring alternative formulations or delivery systems could potentially improve its therapeutic window.
-
-
Combination Therapy at Lower Doses: A synergistic combination may allow for a reduction in the dose of AMG 193, thereby minimizing toxicity while maintaining or even enhancing anti-tumor activity.
-
Recommended Action: Evaluate combinations with other agents at lower, less toxic doses of AMG 193.
-
Quantitative Data Summary
Table 1: In Vitro Selectivity of AMG 193 in MTAP-deleted vs. MTAP-wild-type Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | AMG 193 IC50 (µM) | Selectivity (fold) |
| HCT116 | Colorectal | MTAP-deleted | 0.1[1] | ~40x[1] |
| HCT116 | Colorectal | MTAP-WT | >4[1] | |
| Additional cell line data to be populated as it becomes publicly available. |
Table 2: Summary of AMG 193 Phase 1 Dose-Escalation Trial (NCT05094336) in Patients with MTAP-deleted Solid Tumors [3][4][5]
| Dose Level (oral, once daily) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Most Common Treatment-Related Adverse Events |
| 40 mg - 240 mg | Data not specified | Nausea, vomiting, fatigue, hypersensitivity reaction, hypokalemia reported at ≥240 mg | Nausea, fatigue, vomiting |
| 480 mg | Data not specified | Nausea, fatigue, vomiting | |
| 800 mg | Data not specified | Nausea, fatigue, vomiting | |
| 1200 mg | Data not specified | Nausea, fatigue, vomiting | |
| 1600 mg | Data not specified | Not tolerated due to Grade 3 nausea and fatigue | Nausea, fatigue, vomiting |
| Maximum Tolerated Dose (MTD) | 1200 mg once daily |
Table 3: Preliminary Efficacy of AMG 193 in a Phase 1 Trial (NCT05094336) in Patients with MTAP-deleted Solid Tumors at Active Doses (800 mg, 1200 mg daily, and 600 mg twice daily) [3]
| Tumor Type | Number of Evaluable Patients | Confirmed Partial Responses (PRs) | Unconfirmed PRs | Stable Disease (SD) | Progressive Disease (PD) | Not Evaluable (NE) |
| Non-small cell lung cancer | 17 | 2 | 3 | 6 | 3 | 3 |
| Pancreatic ductal adenocarcinoma | 23 | 2 | 3 | 4 | 8 | 6 |
| Biliary tract cancer | 19 | 2 | 0 | 8 | 3 | 6 |
| Esophageal/gastric cancer | 6 | 1 | 1 | 2 | 2 | 0 |
Experimental Protocols
Protocol 1: Determination of MTAP Protein Expression by Immunohistochemistry (IHC)
This protocol provides a general guideline for detecting MTAP protein loss in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10-15 minutes.
-
Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a validated primary antibody against MTAP (e.g., Abnova, H00004507-M01, 2G4 clone at a 1:300 dilution) overnight at 4°C in a humidified chamber.[6]
-
-
Secondary Antibody and Detection:
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
-
Interpretation:
-
MTAP-deficient tumors will show a complete absence of cytoplasmic staining in tumor cells, while adjacent normal cells (e.g., stromal cells, lymphocytes) should show retained cytoplasmic staining, serving as an internal positive control.[6]
-
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is adapted for a 96-well plate format.
-
Cell Plating:
-
Seed cells in a white-walled, clear-bottom 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of AMG 193 in culture medium.
-
Add the desired concentrations of AMG 193 to the wells. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated controls and plot the results to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.
Caption: General experimental workflow for evaluating strategies to enhance the therapeutic index of AMG 193.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. eprints.victorchang.edu.au [eprints.victorchang.edu.au]
- 7. promega.com [promega.com]
- 8. ch.promega.com [ch.promega.com]
Validation & Comparative
A Comparative Efficacy Analysis of Uricosuric Agents: AA-193, Probenecid, and Benzbromarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the uricosuric agents AA-193, probenecid, and benzbromarone, focusing on their efficacy, mechanisms of action, and available experimental data. The information presented aims to offer an objective overview to support research and development in the field of hyperuricemia and gout treatment.
Executive Summary
Probenecid and benzbromarone are well-established uricosuric drugs used in the management of hyperuricemia and gout. They function primarily by inhibiting the renal urate transporter 1 (URAT1), thereby increasing the excretion of uric acid. AA-193 is a novel compound investigated for its uricosuric properties in preclinical studies. While direct comparative clinical data for AA-193 against probenecid and benzbromarone is unavailable, preclinical findings suggest it is a potent uricosuric agent with a degree of selectivity for the urate reabsorption system. This guide synthesizes the available data to facilitate a comparative understanding of these three compounds.
Mechanism of Action
All three compounds exert their primary effect by inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys. The primary molecular target for this action is the urate anion transporter 1 (URAT1).
-
AA-193: Preclinical studies suggest that AA-193 inhibits the presecretory reabsorption of urate in the proximal tubules. It has demonstrated a significantly higher affinity for the urate reabsorption system compared to the p-aminohippuric acid (PAH) secretory system in rats, indicating a degree of selectivity.[1]
-
Probenecid: This agent competitively inhibits the tubular reabsorption of urate.[2] It is known to be a non-specific inhibitor of multiple organic anion transporters, including URAT1, OAT1, and OAT3.[3]
-
Benzbromarone: A potent, non-competitive inhibitor of URAT1.[4][5] It also demonstrates inhibitory activity against other transporters involved in urate homeostasis, such as glucose transporter 9 (GLUT9), OAT1, and OAT3, although it has a higher specificity for URAT1 compared to probenecid.[3]
Data Presentation
In Vitro Efficacy
The following table summarizes the available in vitro data for the inhibition of URAT1. It is important to note that IC50 values can vary depending on the experimental conditions and cell systems used.
| Compound | Target(s) | IC50 (µM) vs. hURAT1 | Notes |
| AA-193 | URAT1 | Not Available | Preclinical data suggests high affinity for the urate reabsorption system.[1] |
| Probenecid | URAT1, OAT1, OAT3, GLUT9 | 22 - 716 | Wide range of reported IC50 values, reflecting its non-specific nature and variability in assay conditions.[6][7] |
| Benzbromarone | URAT1, GLUT9, OAT1, OAT3 | 0.05 - 0.53 | Consistently reported as a highly potent URAT1 inhibitor.[4][6][8] |
Preclinical In Vivo Efficacy
Comparative preclinical data for AA-193 is available from studies in rats and monkeys.
| Compound | Animal Model | Key Findings |
| AA-193 | Rats | The most potent uricosuric agent tested in this model. Elevated fractional excretion of urate in a dose-dependent manner (0.1 to 10 mg/kg).[1] |
| Cebus Monkeys | More potent uricosuric and hypouricemic effects than probenecid, similar to tienilic acid, but less potent than benzbromarone. | |
| Probenecid | Rats | Increased urate excretion.[1] |
| Benzbromarone | Rats | Did not show uricosuric activity in the specific rat model used in one study. |
| Cebus Monkeys | Demonstrated potent uricosuric and hypouricemic effects. |
Clinical Efficacy
The following table summarizes clinical efficacy data for probenecid and benzbromarone in patients with gout. No clinical data for AA-193 is publicly available.
| Compound | Dosage | Efficacy Endpoint | Results |
| Probenecid | 500-2000 mg/day | Serum Uric Acid (sUA) Reduction | Lowered mean sUA by 30% to 40%.[9] In one study, 33% of patients on monotherapy achieved target sUA levels.[2] |
| Benzbromarone | 75-120 mg/day | Serum Uric Acid (sUA) Reduction | Average stable decrease in sUA of 54% in a long-term study.[10] |
| 25 mg/day | Comparison with Febuxostat | 61% of patients achieved target sUA (<6 mg/dL) compared to 32% with febuxostat 20 mg/day.[11] |
Experimental Protocols
Detailed experimental protocols for the cited studies on AA-193 are not available in the public domain. However, general methodologies for evaluating uricosuric agents are described below.
In Vitro URAT1 Inhibition Assay
A common method to determine the inhibitory potency of a compound against URAT1 is a cell-based uric acid uptake assay.
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human URAT1 transporter (hURAT1-HEK293). Non-transfected HEK293 cells are used as a control.
-
Compound Incubation: hURAT1-HEK293 cells are pre-incubated with varying concentrations of the test compound (e.g., AA-193, probenecid, or benzbromarone).
-
Uric Acid Uptake: A solution containing a known concentration of labeled (e.g., [14C]) or unlabeled uric acid is added to the cells, and uptake is allowed to proceed for a defined period.
-
Measurement: The reaction is stopped, and the cells are washed to remove extracellular uric acid. The intracellular uric acid concentration is then measured using a scintillation counter (for labeled uric acid) or a suitable biochemical assay.
-
Data Analysis: The URAT1-specific uptake is calculated by subtracting the uptake in control cells from that in hURAT1-HEK293 cells. The percentage of inhibition at each compound concentration is determined, and the IC50 value is calculated.[12][13][14]
In Vivo Uricosuric Activity Assay (Hyperuricemic Animal Model)
This protocol describes a general procedure for evaluating the urate-lowering effect of a compound in an animal model of hyperuricemia.
-
Induction of Hyperuricemia: Hyperuricemia is induced in animals (e.g., mice or rats) by administering a uricase inhibitor, such as potassium oxonate.
-
Compound Administration: The test compound is administered to the hyperuricemic animals, typically via oral gavage. A vehicle control group and a positive control group (e.g., treated with benzbromarone) are included.
-
Sample Collection: Blood and urine samples are collected at various time points after compound administration.
-
Uric Acid Measurement: The concentration of uric acid in the serum and urine is determined using a commercial uric acid assay kit.
-
Data Analysis: The percentage reduction in serum uric acid levels and the increase in urinary uric acid excretion are calculated and compared between the different treatment groups.[15][16]
Mandatory Visualization
Caption: Mechanism of action of uricosuric agents on URAT1.
Caption: General experimental workflows for evaluating uricosuric agents.
Conclusion
Probenecid and benzbromarone are effective uricosuric agents with a substantial history of clinical use. Benzbromarone is notably more potent than probenecid in inhibiting URAT1 and in its clinical effect on serum uric acid levels. However, concerns regarding hepatotoxicity have limited the use of benzbromarone in some regions.
AA-193 has demonstrated promising uricosuric activity in preclinical animal models, suggesting it is a potent agent, potentially more so than probenecid. The finding that it has a higher affinity for the urate reabsorption system over the PAH secretion system suggests a degree of selectivity that could be advantageous. However, the lack of publicly available in vitro potency data against human URAT1 and the absence of any clinical trial data make it impossible to definitively compare its efficacy and safety with probenecid and benzbromarone in humans. Further research and clinical development would be necessary to establish the therapeutic potential of AA-193.
References
- 1. A selective uricosuric action of AA-193 in rats. Comparison with its effect on PAH secretion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of probenecid as urate-lowering therapy in gout; clinical experience in high-prevalence population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of urate transporter URAT1 in human kidney with uricosuric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. Ten years' experience with benzbromarone in the management of gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. healthday.com [healthday.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In vivo study of newly developed albumin-conjugated urate oxidase for gout treatment | springermedizin.de [springermedizin.de]
A Comparative Guide to PRMT5 Inhibition: Validating AMG 193 In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMG 193, a first-in-class, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, with other notable PRMT5 inhibitors. The following sections detail their performance based on supporting experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in the progression of numerous cancers, making it a compelling therapeutic target. PRMT5 plays a crucial role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction. A key vulnerability has been identified in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of all human cancers. This deletion leads to the accumulation of methylthioadenosine (MTA), a byproduct of polyamine synthesis. MTA acts as a weak endogenous inhibitor of PRMT5, creating a state of partial inhibition that renders these cancer cells highly susceptible to further PRMT5 inhibition—a concept known as synthetic lethality.
AMG 193 is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, leading to selective targeting of MTAP-deleted cancer cells while sparing normal, MTAP-wild-type (WT) cells.[1] This guide will compare AMG 193 to other classes of PRMT5 inhibitors, including S-adenosylmethionine (SAM)-competitive and SAM-cooperative inhibitors.
In Vitro Validation of PRMT5 Inhibition
The efficacy and selectivity of PRMT5 inhibitors are initially assessed through a series of in vitro assays. These experiments are crucial for determining the potency of a compound and its specificity for cancer cells with the desired genetic background (MTAP-deletion).
Comparative In Vitro Activity of PRMT5 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for AMG 193 and other PRMT5 inhibitors in various cancer cell lines, highlighting the selectivity for MTAP-deleted versus MTAP-WT cells.
| Inhibitor | Cell Line | MTAP Status | IC50 (µM) | Reference |
| AMG 193 | HCT116 | MTAP-deleted | 0.107 | [1] |
| HCT116 | MTAP-WT | ~4.3 (40x selectivity) | [1] | |
| MRTX1719 | HCT116 | MTAP-deleted | 0.012 | [2] |
| HCT116 | MTAP-WT | 0.890 (>70x selectivity) | [2] | |
| GSK3326595 | Z-138 (Lymphoma) | Not Specified | - | [3] |
| JNJ-64619178 | A549 (Lung) | MTAP-WT | - | [4] |
| PRT811 | U-87 MG (Glioblastoma) | Not Specified | 0.029-0.134 | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for GSK3326595 and JNJ-64619178 in isogenic MTAP-deleted vs. WT lines is not as readily available in the public domain.
In Vivo Validation of PRMT5 Inhibition
Following promising in vitro results, the anti-tumor activity of PRMT5 inhibitors is evaluated in vivo using animal models, typically xenografts where human cancer cells are implanted into immunocompromised mice.
Comparative In Vivo Efficacy of PRMT5 Inhibitors
The table below presents data on the tumor growth inhibition (TGI) observed with AMG 193 and its alternatives in various xenograft models.
| Inhibitor | Xenograft Model | MTAP Status | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| AMG 193 | BxPC-3 (Pancreatic) | MTAP-null | 100 mg/kg QD | 96% | [6] |
| U87MG (Glioblastoma) | MTAP-null | 100 mg/kg QD | 88% | [6] | |
| MRTX1719 | HCT116 | MTAP-deleted | 50 mg/kg QD | Significant TGI | [2] |
| HCT116 | MTAP-WT | 50-100 mg/kg QD | No effect on tumor growth | [2] | |
| GSK3326595 | Z-138 (Lymphoma) | Not Specified | 25, 50, 100 mg/kg BID | Dose-dependent reduction | [3] |
| JNJ-64619178 | NSCLC/SCLC models | Not Specified | 1-10 mg/kg QD | Up to 99% | [5] |
| PRT811 | U-87 MG (Glioblastoma) | Not Specified | 20, 30 mg/kg QD | 91%, 100% | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of any therapeutic compound. Below are standardized protocols for the key assays used to evaluate PRMT5 inhibitors.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of PRMT5 inhibitors on cancer cell lines and calculate IC50 values.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116 isogenic pair) in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 to 120 hours).
-
Reagent Addition:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Then, add 150 µL of MTT solvent (e.g., DMSO) to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[7]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software like GraphPad Prism.
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
Objective: To confirm target engagement of the PRMT5 inhibitor by detecting changes in the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.
Protocol:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor at various concentrations and for the desired duration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to a loading control (e.g., GAPDH or total histone H3).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million HCT116 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).[8]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the PRMT5 inhibitor or vehicle to the respective groups according to the predetermined dosing schedule and route (e.g., daily oral gavage).
-
Monitoring and Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²)/2. Monitor the body weight of the mice as a measure of toxicity.
-
Endpoint and Tissue Collection: Euthanize the mice when tumors reach a predetermined maximum size or if they show signs of significant distress. Excise the tumors and measure their final weight. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for SDMA) and another portion fixed for histopathology.
-
Data Analysis: Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for the rational development and application of targeted therapies.
PRMT5 Signaling Pathway in Cancer
PRMT5 is a key regulator of various cellular processes that are often hijacked in cancer. It symmetrically dimethylates arginine residues on histone tails (e.g., H3R8, H4R3) to repress the transcription of tumor suppressor genes. Additionally, PRMT5 methylates non-histone proteins involved in critical cellular functions. For instance, PRMT5 is involved in the assembly of the spliceosome machinery. Inhibition of PRMT5 can lead to aberrant RNA splicing, which can be detrimental to cancer cells that are often dependent on specific splice variants.[9] Furthermore, PRMT5 has been shown to regulate DNA damage repair pathways.[10] PRMT5 depletion or inhibition can impair homologous recombination (HR), leading to the accumulation of DNA damage, cell cycle arrest, and apoptosis.[9]
Caption: PRMT5 signaling in cancer.
Experimental Workflow for Validating a PRMT5 Inhibitor
The validation of a novel PRMT5 inhibitor follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: Workflow for PRMT5 inhibitor validation.
Mechanism of MTA-Cooperative Inhibition
MTA-cooperative inhibitors like AMG 193 have a distinct mechanism of action compared to other classes of PRMT5 inhibitors. This differential mechanism is the basis for their selectivity towards MTAP-deleted cancer cells.
Caption: MTA-cooperative vs. other PRMT5 inhibitors.
Conclusion
AMG 193 represents a promising, highly selective therapeutic agent for the treatment of MTAP-deleted cancers. Its MTA-cooperative mechanism provides a clear advantage in terms of selectivity over non-cooperative or SAM-competitive inhibitors, which have been associated with on-target hematologic toxicities. The preclinical in vitro and in vivo data presented in this guide demonstrate the potent and selective anti-tumor activity of AMG 193. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in this patient population with a significant unmet medical need.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Study of PRT811 in Participants With Advanced Solid Tumors, CNS Lymphoma and Gliomas [clin.larvol.com]
- 7. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 Regulates DNA Repair by Controlling the Alternative Splicing of Histone-Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AMG 193 and Other MTA-Cooperative PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a growing focus on exploiting synthetic lethal relationships. One such promising strategy involves the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, present in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA), which in turn creates a unique therapeutic window.[1][2][3] A new class of drugs, MTA-cooperative PRMT5 inhibitors, has been developed to selectively target this vulnerability. This guide provides a comparative analysis of AMG 193, a clinical-stage MTA-cooperative PRMT5 inhibitor, with other notable inhibitors in its class, supported by preclinical and clinical data.
The Rationale for MTA-Cooperative PRMT5 Inhibition
PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, playing a key role in cellular processes such as RNA splicing, gene expression, and DNA damage repair.[1][3] In cancer cells with MTAP deletion, the accumulation of MTA, a substrate of MTAP, leads to partial inhibition of PRMT5 activity.[1][3] This renders these cancer cells exquisitely dependent on the remaining PRMT5 function for survival. MTA-cooperative inhibitors are designed to preferentially bind to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal tissues with functional MTAP.[4] This approach offers a potentially wider therapeutic index compared to first-generation, non-selective PRMT5 inhibitors that have been associated with on-target hematologic toxicities.[2][5]
Comparative Efficacy and Selectivity
Several MTA-cooperative PRMT5 inhibitors are currently in clinical development, with AMG 193, MRTX1719, and TNG908 being among the most prominent. Their performance is primarily evaluated based on their potency in inhibiting PRMT5, their selectivity for MTAP-deleted versus MTAP-wild-type (WT) cells, and their anti-tumor activity in preclinical and clinical settings.
| Inhibitor | Target | MTAP-deleted Cell Line IC50 (representative) | MTAP-WT Cell Line IC50 (representative) | Selectivity (MTAP-WT/MTAP-deleted) | Clinical Stage |
| AMG 193 | PRMT5-MTA Complex | ~0.107 µM (HCT116 MTAP-deleted) | > 4 µM (HCT116 MTAP WT) | ~40-fold | Phase 1/2 |
| MRTX1719 | PRMT5-MTA Complex | 90 nM (median across panel) | 2.2 µM (median across panel) | >70-fold (HCT116) | Phase 1/2 |
| TNG908 | PRMT5-MTA Complex | < 10 nM (MTAP-null cells) | - | >30-fold | Phase 1/2 |
Table 1: Comparative in vitro potency and selectivity of lead MTA-cooperative PRMT5 inhibitors. Data is compiled from multiple sources and specific values may vary based on the cell line and assay conditions.[5][6][7][8][9][10][11][12][13]
AMG 193 has demonstrated potent and selective inhibition of PRMT5 in MTAP-deleted cancer cells.[5] Preclinical studies have shown that AMG 193 induces cell cycle arrest, DNA damage, and aberrant mRNA splicing in MTAP-deleted cells.[5][14] In vivo, AMG 193 has shown robust anti-tumor activity in various xenograft models of MTAP-deleted cancers, including pancreatic, lung, and lymphoma.[5][15] Early clinical data from the phase 1/2 trial (NCT05094336) have shown a favorable safety profile and encouraging anti-tumor activity across a range of MTAP-deleted solid tumors, with confirmed partial responses observed.[3][16][17]
MRTX1719 has also shown significant promise, with a high degree of selectivity for MTAP-deleted cancer cells.[6][18][19] Preclinical data highlight its ability to induce tumor regression in a variety of cell line- and patient-derived xenograft models.[6][20] The first-in-human phase 1/2 trial of MRTX1719 has demonstrated a well-tolerated safety profile with no dose-limiting toxicities commonly associated with first-generation PRMT5 inhibitors.[1][20] Notably, objective responses have been observed in patients with various MTAP-deleted cancers.[6][19]
TNG908 is another potent and selective MTA-cooperative PRMT5 inhibitor that has demonstrated significant preclinical activity.[8][21] A key feature of TNG908 is its brain-penetrant nature, making it a potential therapeutic option for central nervous system (CNS) malignancies with MTAP deletion, such as glioblastoma, which has a high frequency of MTAP loss.[10][21][22] Preclinical models have shown that TNG908 can drive durable anti-tumor responses, including complete responses in some xenograft models.[9] TNG908 is currently being evaluated in a Phase I/II clinical trial (NCT05275478).[21]
Signaling Pathways and Experimental Workflows
The mechanism of action of MTA-cooperative PRMT5 inhibitors is centered on the selective targeting of the PRMT5-MTA complex in MTAP-deleted cancer cells. This leads to a cascade of downstream effects culminating in cell cycle arrest and apoptosis.
Caption: PRMT5 signaling pathway in MTAP wild-type versus MTAP-deleted cancer cells and the mechanism of action of MTA-cooperative inhibitors.
The evaluation of these inhibitors typically follows a standardized preclinical workflow to assess their efficacy and mechanism of action.
Caption: A general experimental workflow for the preclinical characterization of MTA-cooperative PRMT5 inhibitors.
The logical relationship of MTA-cooperative inhibition is based on the selective binding of the inhibitor to the PRMT5-MTA complex, which is abundant in MTAP-deleted cells.
Caption: Logical flow demonstrating the principle of MTA-cooperative PRMT5 inhibition in MTAP-deleted cancers.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of these inhibitors. Below are representative protocols for key assays.
Cell Viability Assay (MTS-based)
This protocol is designed to assess the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (MTAP-deleted and MTAP-WT)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[23]
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium.
-
Add the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.[23]
-
Incubate the plate for a desired time period (e.g., 72 to 144 hours).[23]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[23]
-
Measure the absorbance at 490 nm using a microplate reader.[23]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[23]
Western Blotting for Symmetric Dimethylarginine (SDMA)
This protocol is used to assess the on-target activity of PRMT5 inhibitors by measuring the levels of SDMA, a product of PRMT5 enzymatic activity.
Materials:
-
Cell lysates from inhibitor-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SDMA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the PRMT5 inhibitor at various concentrations and time points.
-
Harvest and lyse cells in RIPA buffer.[24]
-
Determine protein concentration using a BCA assay.[24]
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[23]
-
Block the membrane for 1 hour at room temperature.[23]
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[23]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Apply the chemiluminescent substrate and visualize the protein bands.[23]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of PRMT5 inhibitors on cell cycle progression.
Materials:
-
Inhibitor-treated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%)
-
RNase A
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the PRMT5 inhibitor for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[25]
Conclusion
MTA-cooperative PRMT5 inhibitors, including AMG 193, MRTX1719, and TNG908, represent a promising new class of targeted therapies for cancers with MTAP deletion. These inhibitors have demonstrated potent and selective anti-tumor activity in preclinical models and are showing encouraging results in early clinical trials. The ability to selectively target a vulnerability present in a significant portion of human cancers highlights the potential of this therapeutic strategy. Further clinical development and comparative studies will be crucial to fully elucidate the therapeutic potential of each of these inhibitors and to identify the patient populations most likely to benefit from this personalized medicine approach.
References
- 1. Mirati Therapeutics, Inc. Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers Through Novel Approach to MTA-Cooperative PRMT5 Inhibition | MarketScreener [marketscreener.com]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tangotx.com [tangotx.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tangotx.com [tangotx.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 21. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Flow Cytometry Protocol [sigmaaldrich.com]
Head-to-Head Comparison of AA-193 and Other Uricosuric Agents: A Guide for Researchers
This guide provides a comparative analysis of the preclinical uricosuric agent AA-193 and other notable uricosuric drugs: probenecid, benzbromarone, and lesinurad. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate informed comparisons.
Executive Summary
AA-193 is a potent uricosuric agent that has demonstrated significant efficacy in preclinical animal models, often exceeding the activity of older drugs like probenecid. Its primary mechanism of action is the inhibition of renal urate reabsorption. While direct head-to-head clinical trial data and in vitro transporter inhibition assays for AA-193 are not publicly available, preclinical studies provide valuable insights into its comparative performance. This guide summarizes the key findings from these studies, presents available quantitative data in tabular format, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Chemical Structures
| Compound | Chemical Structure |
| AA-193 | 5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid[1] |
| Probenecid | 4-(dipropylsulfamoyl)benzoic acid |
| Benzbromarone | (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone |
| Lesinurad | 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid |
Mechanism of Action
Uricosuric agents primarily exert their effects by inhibiting the Urate Transporter 1 (URAT1), a protein located on the apical membrane of proximal tubule cells in the kidney. URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By blocking URAT1, these drugs increase the urinary excretion of uric acid, thereby lowering serum uric acid levels. Some agents may also interact with other renal transporters.
dot
References
Independent Verification of AMG 193's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of AMG 193 with other emerging MTA-cooperative PRMT5 inhibitors. The information is compiled from publicly available preclinical and clinical data to support independent verification and further research.
Executive Summary
AMG 193 is a first-in-class, orally bioavailable, MTA-cooperative PRMT5 inhibitor demonstrating significant anti-tumor activity in preclinical models and promising clinical efficacy in patients with MTAP-deleted solid tumors.[1][2] The therapeutic strategy leverages the concept of synthetic lethality, where the homozygous deletion of the MTAP gene, occurring in approximately 10-15% of cancers, leads to an accumulation of MTA.[2] This accumulation creates a dependency on the remaining PRMT5 activity, making these tumors exquisitely sensitive to PRMT5 inhibition. AMG 193 selectively targets the MTA-bound PRMT5 complex, leading to potent and selective killing of cancer cells with MTAP deletion while sparing normal tissues.[1][3] This guide compares AMG 193 with other notable MTA-cooperative PRMT5 inhibitors in clinical development, namely MRTX1719 and TNG908.
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
The core mechanism of action for AMG 193 and its alternatives revolves around the specific inhibition of PRMT5 in the context of MTAP deficiency.
Caption: Signaling pathway of MTA-cooperative PRMT5 inhibition in MTAP-deleted cancer cells.
Preclinical Anti-Tumor Activity
The following tables summarize the in vitro and in vivo preclinical data for AMG 193 and its comparators.
In Vitro Cell Viability
| Compound | Cell Line (MTAP status) | IC50 (nM) | Selectivity (WT/null) | Reference |
| AMG 193 | HCT116 (null) | 100 | ~40x | [4] |
| HCT116 (WT) | >4000 | [4] | ||
| MRTX1719 | HCT116 (null) | 12 | >70x | [5] |
| HCT116 (WT) | 890 | [5] | ||
| Panel (null) | 90 (median) | ~24x | [3] | |
| Panel (WT) | 2200 (median) | [3] | ||
| TNG908 | Cancer cell line panel (null) | 110 (IC50) | 15x | [6][7] |
| Cancer cell line panel (WT) | - |
In Vivo Tumor Growth Inhibition
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| AMG 193 | NSCLC, Pancreatic, Esophageal CDX & PDX (MTAP-null) | Oral, once-daily | Robust anti-tumor activity | [4] |
| MRTX1719 | LU99 Lung Cancer Xenograft (MTAP-null) | 100 mg/kg, q.d., oral | Significant TGI | [5] |
| HCT116 (MTAP-null) | 50-100 mg/kg, q.d., oral | Dose-dependent TGI | [5] | |
| Mesothelioma PDX models | Oral | Dose-dependent TGI | [3] | |
| TNG908 | Multiple MTAP-deleted xenograft models | Oral | Strong anti-tumor activity, including regressions | [7] |
| GBM orthotopic model | Oral | Near tumor stasis, increased median survival by 3-fold | [8] |
Clinical Trial Data
This section presents a comparison of the available clinical data for AMG 193 and its alternatives.
AMG 193 (NCT05094336) - Phase 1 Dose-Exploration/Expansion
Objective Response Rate (ORR) in Patients Treated at Active Doses (n=76) [2]
| Tumor Type | Confirmed Partial Response (PR) | Unconfirmed PR | Stable Disease (SD) | Progressive Disease (PD) | Not Evaluable (NE) |
| Non-Small Cell Lung Cancer (n=17) | 2 | 3 | 6 | 3 | 3 |
| Pancreatic Ductal Adenocarcinoma (n=23) | 2 | 3 | 4 | 8 | 6 |
| Biliary Tract Cancer (n=19) | 2 | 0 | 8 | 3 | 6 |
| Esophageal/Gastric Cancer (n=6) | 1 | 1 | 2 | 2 | 0 |
| Overall ORR (at active doses, n=42) | 21.4% |
-
Safety Profile: Favorable, with no clinically significant myelosuppression. The most common treatment-related adverse events were nausea, fatigue, and vomiting.[6][9]
MRTX1719 (NCT05245500) - Phase 1/2
-
Early Clinical Activity: As of June 2023, in 18 evaluable patients with MTAP-deleted solid tumors treated at doses of 100mg QD or greater, six confirmed objective responses were observed.[5] Responses were seen in melanoma, gallbladder adenocarcinoma, mesothelioma, non-small cell lung cancer, and malignant peripheral nerve sheath tumors.[10]
-
Safety Profile: Well-tolerated with no dose-limiting toxicities observed up to 400mg QD. Notably, no dose-limiting adverse events associated with first-generation PRMT5 inhibitors (thrombocytopenia, anemia, or neutropenia) were reported.[1][5]
TNG908 (NCT05275478) - Phase 1/2
-
Clinical Development: While showing efficacy in non-CNS tumors, the development for glioblastoma was halted due to disappointing results, with no partial responses observed in 23 patients.[11] Enrollment in the trial for other solid tumors is ongoing.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent verification.
Cell Viability Assay
Caption: Workflow for a typical cell viability assay.
Protocol Details:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 1,000-5,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of the PRMT5 inhibitor in culture medium.
-
Treatment: Replace the medium in the cell plates with the drug-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 5, 6, or 10 days).[5][10]
-
Luminescence Measurement: Use a commercial kit such as CellTiter-Glo® (Promega) according to the manufacturer's instructions. This assay quantifies ATP, which is indicative of metabolically active cells.
-
Data Analysis: Plot the luminescence signal against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
Caption: General workflow for an in vivo xenograft study.
Protocol Details:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Cell Preparation: Resuspend cancer cells in a suitable medium, optionally with Matrigel, for subcutaneous injection.
-
Tumor Measurement: Measure tumor dimensions with calipers and calculate the volume (e.g., Volume = 0.5 x Length x Width²).
-
Drug Formulation: Formulate the PRMT5 inhibitor in a vehicle suitable for the chosen route of administration (e.g., oral gavage).
-
Endpoint Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as Western blotting for pharmacodynamic markers.
Symmetric Dimethylarginine (SDMA) Level Measurement (Western Blot)
Protocol Details:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for SDMA.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
AMG 193 has demonstrated a compelling profile as a selective, MTA-cooperative PRMT5 inhibitor with significant anti-tumor activity in preclinical models and encouraging efficacy in early clinical trials for MTAP-deleted cancers. Its mechanism of action offers a clear therapeutic rationale for this genetically defined patient population. Comparative analysis with other MTA-cooperative PRMT5 inhibitors, such as MRTX1719 and TNG908, suggests a promising class effect, although with potential differences in potency, selectivity, and clinical trajectory. The provided experimental protocols offer a framework for the independent verification and further investigation of these promising anti-cancer agents. Continued clinical development and comparative studies will be crucial to fully elucidate the therapeutic potential of AMG 193 and its alternatives in the treatment of MTAP-deleted solid tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Lymphoma on the Blood Test for Kidney Disease SDMA – Institute for Comparative Cancer Investigation [icci.uoguelph.ca]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tangotx.com [tangotx.com]
- 7. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
AA 193: A Comparative Analysis in Preclinical Gout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the uricosuric agent AA 193 and its performance in established preclinical models of gout. The information is compiled from available scientific literature to aid in the evaluation of its therapeutic potential relative to other uricosuric agents.
Introduction to this compound
This compound is a novel uricosuric agent, identified as 5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid.[1][2] It demonstrates a distinct mechanism of action by selectively inhibiting the presecretory reabsorption of uric acid in the proximal tubules of the kidney.[1] This action leads to an increase in the fractional excretion of urate (FEua), thereby lowering plasma uric acid levels.[3][4][5][6] In vitro studies have shown that this compound does not significantly affect uric acid production or degradation, indicating its primary role as a uricosuric agent.[3][5]
Performance in Animal Models of Gout
This compound has been evaluated in various animal models, including mice, rats, and cebus monkeys, demonstrating potent uricosuric and hypouricemic effects.
Murine Models
In DBA/2N mice, a strain identified as a suitable model for studying uricosuric agents due to its low fractional excretion of urate, this compound was found to be a potent uricosuric agent.[1][7] Its mode of action in this model was determined to be different from other well-known uricosuric agents.[1][7]
Rat Models
In normal rats, repeated administration of this compound resulted in a sustained, dose-dependent uricosuric effect.[3][5] To assess its hypouricemic effect, a hyperuricemic rat model was established by inhibiting uricase with oxonate. In this model, this compound effectively increased urate excretion and consequently decreased plasma urate levels.[3][5] Further studies in rats demonstrated that this compound has a significantly higher affinity for the urate reabsorption system compared to the transport system for other organic acids like p-aminohippuric acid (PAH).[4][6] Intravenous administration of this compound in rats led to a dose-dependent increase in the fractional excretion of urate at doses ranging from 0.1 to 10 mg/kg.[4][6]
Primate Models
In cebus monkeys, the uricosuric and hypouricemic effects of this compound were found to be more potent than probenecid and comparable to tienilic acid, though less potent than benzbromarone.[2]
Comparative Analysis with Other Uricosuric Agents
The performance of this compound has been compared to several other uricosuric agents in preclinical studies.
| Drug | Mechanism of Action | Relative Potency (in animal models) |
| This compound | Inhibits presecretory reabsorption of urate in the proximal tubules.[1] | More potent than probenecid and similar to tienilic acid in cebus monkeys.[2] |
| Probenecid | Inhibits the tubular reabsorption of urate.[8][9] | Less potent than this compound in cebus monkeys.[2] |
| Benzbromarone | A potent inhibitor of the urate transporter 1 (URAT1), which is responsible for urate reabsorption.[10] | More potent than this compound in cebus monkeys.[2] |
| Tienilic Acid | Increases urate excretion. | Similar potency to this compound in cebus monkeys.[2] |
| Lesinurad | A selective uric acid transporter 1 (URAT1) inhibitor that increases uric acid excretion.[2][4] | Not directly compared with this compound in the available literature. |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the abstracts of the published papers, the following methodologies were employed:
Animal Models
-
Mice: DBA/2N mice were used as a model for studying uricosuric agents.[1][7]
-
Rats: Normal rats and a hyperuricemic rat model induced by the uricase inhibitor oxonate were used.[3][5]
-
Monkeys: Cebus monkeys were used for comparative studies.[2]
Key Experiments
-
Clearance Method: This method was used to determine the mechanism of urate excretion in the kidney.[1][7]
-
Pyrazinamide Suppression Test: This test was used to investigate the mode of action of the uricosuric agents.[1][7]
-
Measurement of Fractional Excretion of Urate (FEua): The effect of the drugs on the proportion of filtered urate that is excreted in the urine was measured.[3][4][5][6]
-
In Vitro Assays: The effect of this compound on liver uricase and xanthine dehydrogenase activity was assessed.[3][5] The inhibitory effects on urate uptake in brush border membrane vesicles and PAH accumulation in cortical slices were also investigated.[4][6]
Signaling Pathways
The following diagram illustrates the general mechanism of action of uricosuric agents that target renal urate transport.
Caption: Renal Urate Reabsorption Pathway and the Site of Action of this compound.
Conclusion
The available preclinical data suggests that this compound is a potent uricosuric agent with a selective mechanism of action on the presecretory reabsorption of uric acid in the kidneys. Its performance in various animal models indicates its potential as a therapeutic agent for gout. However, a comprehensive comparison with newer uricosuric agents and further studies to elucidate its clinical efficacy and safety are warranted. The lack of publicly available full-text articles with detailed quantitative data and experimental protocols for this compound limits a more in-depth comparative analysis at this time.
References
- 1. Lesinurad - Wikipedia [en.wikipedia.org]
- 2. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Hypouricemic and uricosuric actions of AA-193 in a hyperuricemic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective uricosuric action of AA-193 in rats. Comparison with its effect on PAH secretion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of uricosuric action of AA-193 in DBA/2N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Probenecid • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 10. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy and Safety of AMG 193: A Comparative Guide for Researchers
AMG 193, a first-in-class, investigational, MTA-cooperative PRMT5 inhibitor, has demonstrated promising preliminary antitumor activity and a manageable safety profile in early-phase clinical trials for patients with MTAP-deleted solid tumors. This guide provides a comprehensive comparison of AMG 193 with other emerging PRMT5 inhibitors, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
AMG 193 is designed to selectively target cancer cells with a specific genetic alteration known as MTAP (methylthioadenosine phosphorylase) deletion, which is present in approximately 10-15% of all human cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and mesothelioma.[1][2] This synthetic lethality approach aims to spare normal, healthy cells, potentially leading to a wider therapeutic window compared to non-selective PRMT5 inhibitors.[2][3]
Mechanism of Action: The PRMT5 Pathway
Protein Arginine Methyltransferase 5 (PRMT5) is a crucial enzyme involved in various cellular processes, including gene expression, RNA splicing, and DNA damage repair.[1] In cancer cells with MTAP deletion, the metabolite methylthioadenosine (MTA) accumulates. AMG 193 leverages this by preferentially binding to the MTA-bound PRMT5 complex, leading to its inhibition and subsequently, cancer cell death.[1][4]
Comparative Efficacy of PRMT5 Inhibitors
The landscape of PRMT5 inhibitors is rapidly evolving, with several candidates in clinical development. This section compares the preliminary efficacy of AMG 193 with other notable MTA-cooperative and non-cooperative PRMT5 inhibitors.
| Compound | Mechanism | Phase of Development | Tumor Types | Objective Response Rate (ORR) | Median Duration of Response (mDoR) | Key Findings & Citations |
| AMG 193 | MTA-Cooperative PRMT5 Inhibitor | Phase 1/2 (NCT05094336) | MTAP-deleted solid tumors (NSCLC, Pancreatic, Biliary Tract, etc.) | 11% (confirmed) at active doses | 8.3 months (dose-exploration phase) | Responses observed across multiple tumor types.[1][4][5] |
| MRTX1719 | MTA-Cooperative PRMT5 Inhibitor | Phase 1/2 (NCT05245500) | MTAP-deleted solid tumors | 33% in evaluable patients | Not Reported | Showed marked anti-tumor activity and regressions in preclinical models.[5][6][7][8] |
| TNG462 | MTA-Cooperative PRMT5 Inhibitor | Phase 1/2 (NCT05732831) | MTAP-deleted solid tumors | 43% in cholangiocarcinoma | Not Reported | Demonstrates clinical activity across multiple tumor types, including NSCLC and pancreatic cancer.[9] |
| AZD3470 | MTA-Cooperative PRMT5 Inhibitor | Phase 1/2 (NCT06130553) | MTAP-deficient solid tumors and hematologic malignancies | Data not yet reported | Not Reported | Currently in early-stage clinical trials.[10][11][12] |
| JNJ-64619178 | Non-cooperative PRMT5 Inhibitor | Phase 1 | Advanced solid tumors, NHL, and lower-risk MDS | 5.6% (overall), 11.5% in adenoid cystic carcinoma | Not Reported | Showed modest efficacy with thrombocytopenia as a dose-limiting toxicity.[13] |
| GSK3326595 | Non-cooperative PRMT5 Inhibitor | Phase 1 | Advanced solid tumors and NHL | Modest efficacy signals | Not Reported | Development in hematologic malignancies was terminated.[13] |
Comparative Safety and Tolerability
A key differentiator for MTA-cooperative PRMT5 inhibitors is the potential for an improved safety profile by sparing normal tissues. The table below summarizes the reported adverse events for AMG 193 and its comparators.
| Compound | Most Common Treatment-Related Adverse Events (TRAEs) | Dose-Limiting Toxicities (DLTs) | Key Safety Findings & Citations |
| AMG 193 | Nausea (48.8%), Fatigue (31.3%), Vomiting (30.0%) | Nausea, vomiting, fatigue, hypersensitivity reaction, hypokalemia (at doses ≥240 mg) | Favorable safety profile without clinically significant myelosuppression.[3][14] |
| MRTX1719 | Not specified in detail | No DLTs observed up to 400mg QD | Well-tolerated with no dose-limiting adverse events associated with first-generation PRMT5 inhibitors (e.g., thrombocytopenia, anemia).[7] |
| TNG462 | Thrombocytopenia (dose-limiting), Nausea, Vomiting, Diarrhea, Fatigue (<20%, predominantly Grade 1) | Thrombocytopenia | Good safety profile and well-tolerated at active doses. |
| AZD3470 | Data not yet reported | Data not yet reported | Early-stage trial, safety profile is being evaluated.[15] |
| JNJ-64619178 | Thrombocytopenia | Thrombocytopenia | Hematologic toxicity is a key concern.[13] |
| GSK3326595 | Not specified in detail | Not specified in detail | Modest safety signals observed.[13] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments used to evaluate PRMT5 inhibitors.
Cell Viability Assay (MTT-based)
This assay determines the cytotoxic effects of a PRMT5 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
PRMT5 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[16]
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).[16]
-
Incubation: Incubate the plate for 72 to 120 hours.[16]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]
Western Blot Analysis for Target Engagement
This protocol assesses PRMT5 inhibition by measuring the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 activity.
Materials:
-
Cell lysates from inhibitor-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SDMA, anti-PRMT5, loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor at various concentrations and time points. Harvest and lyse cells in RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate by SDS-PAGE, then transfer to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
-
Analysis: Quantify band intensities and normalize to the loading control to determine the reduction in SDMA levels.[16]
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of a PRMT5 inhibitor in a mouse model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacr.org [aacr.org]
- 4. onclive.com [onclive.com]
- 5. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with Vopimetostat (TNG462) in Patients with MTAP-deleted Cancers | Tango Therapeutics, Inc [tangotx.gcs-web.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 8. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 9. Safety and Tolerability of TNG462 in Patients With MTAP-deleted Solid Tumors [clin.larvol.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Facebook [cancer.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
- 14. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AZD3470 for Advanced Solid Cancers · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for AA 193
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for AA 193, intended for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets (SDS) to ensure adherence to established safety protocols.
Key Safety and Handling Information
According to safety data, this compound is chemically stable under standard ambient conditions (room temperature). While not classified as a hazardous substance, it is combustible and may form hazardous combustion gases or vapors in the event of a fire. Therefore, appropriate handling and storage are necessary to mitigate risks. Personal protective equipment, including respiratory protection when dust is generated, is recommended.
Spill and Accidental Release Measures
In the event of a spill, it is crucial to avoid the generation of dusts and to prevent the product from entering drains. Non-emergency personnel should be evacuated from the area. The spilled material should be collected, bound, and pumped off. The affected area must then be cleaned up, and the collected waste disposed of properly.
Disposal Procedures
The primary guideline for the disposal of this compound is to adhere to all national and local regulations. Chemical waste should not be mixed with other substances and should remain in its original container. Uncleaned containers should be treated with the same precautions as the product itself.
Quantitative Data Summary
No quantitative data regarding disposal parameters were available in the searched documents.
Experimental Protocols
No specific experimental protocols involving the disposal of this compound were found in the search results. The provided disposal information is based on general chemical safety guidelines from the product's safety data sheet.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
